CGP-74514 dihydrochloride
説明
特性
分子式 |
C19H26Cl3N7 |
|---|---|
分子量 |
458.8 g/mol |
IUPAC名 |
2-N-[(1R,2S)-2-aminocyclohexyl]-6-N-(3-chlorophenyl)-9-ethylpurine-2,6-diamine;dihydrochloride |
InChI |
InChI=1S/C19H24ClN7.2ClH/c1-2-27-11-22-16-17(23-13-7-5-6-12(20)10-13)25-19(26-18(16)27)24-15-9-4-3-8-14(15)21;;/h5-7,10-11,14-15H,2-4,8-9,21H2,1H3,(H2,23,24,25,26);2*1H/t14-,15+;;/m0../s1 |
InChIキー |
YFAKNNUHXLCNLG-FZMMWMHASA-N |
異性体SMILES |
CCN1C=NC2=C(N=C(N=C21)N[C@@H]3CCCC[C@@H]3N)NC4=CC(=CC=C4)Cl.Cl.Cl |
正規SMILES |
CCN1C=NC2=C(N=C(N=C21)NC3CCCCC3N)NC4=CC(=CC=C4)Cl.Cl.Cl |
同義語 |
rel-N2-[(1R,2S)-2-Aminocyclohexyl]-N6-(3-chlorophenyl)-9-ethyl-9H-purine-2,6-diamine dihydrochloride |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to CGP-74514 Dihydrochloride for Researchers
For research use only. Not for use in diagnostic procedures.
CGP-74514 dihydrochloride (B599025) is a potent and selective inhibitor of Cyclin-Dependent Kinase 1 (CDK1), a key regulator of the cell cycle. This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the chemical properties, mechanism of action, and experimental applications of this compound.
Chemical and Physical Properties
CGP-74514 dihydrochloride is a synthetic organic compound belonging to the purine (B94841) class of molecules. Its systematic name is rel-N2-[(1R,2S)-2-Aminocyclohexyl]-N6-(3-chlorophenyl)-9-ethyl-9H-purine-2,6-diamine dihydrochloride.
| Property | Value |
| Molecular Formula | C₁₉H₂₄ClN₇·2HCl |
| Molecular Weight | 458.82 g/mol |
| Appearance | Solid |
| Purity | ≥98% (HPLC) |
| Solubility | Soluble in water and DMSO |
Mechanism of Action
This compound exerts its biological effects primarily through the potent and selective inhibition of CDK1. The established IC50 value for CDK1 is 25 nM. While initially identified as a CDK1 inhibitor, further studies have indicated that it may also exhibit inhibitory activity against other CDKs, including CDK2 and CDK5, and to a lesser extent, CDKs 4, 7, and 9. This suggests a broader, though not uniform, inhibitory profile across the CDK family.[1]
The primary mechanism of action involves the inhibition of the CDK1/cyclin B complex. This complex is crucial for the G2/M transition in the cell cycle. By inhibiting CDK1, this compound effectively blocks cells from entering mitosis, leading to a cell cycle arrest at the G2/M phase. This prolonged arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death in susceptible cells.
Signaling Pathways
The inhibition of CDK1 by this compound initiates a cascade of downstream events, primarily culminating in G2/M cell cycle arrest and apoptosis. The compound also influences other critical signaling pathways, including the Akt survival pathway and the regulation of cell cycle inhibitors p21 and p27.
CDK1-Mediated G2/M Arrest and Apoptosis
The transition from the G2 to the M phase of the cell cycle is tightly regulated by the activation of the CDK1/cyclin B complex. Upstream kinases such as Wee1 and Myt1 hold CDK1 in an inactive state through inhibitory phosphorylation.[2][3] Upon receiving the appropriate signals to enter mitosis, the phosphatase Cdc25 removes these inhibitory phosphates, activating CDK1. DNA damage checkpoints, mediated by kinases like ATM and ATR, can prevent this activation to allow for DNA repair.
This compound directly inhibits the kinase activity of the active CDK1/cyclin B complex. This inhibition prevents the phosphorylation of numerous downstream substrates required for mitotic entry, leading to a robust G2/M arrest. Prolonged arrest at this checkpoint is a potent trigger for apoptosis, which is executed through the activation of the caspase cascade. Specifically, CDK1 inhibition can lead to the phosphorylation and subsequent degradation of the anti-apoptotic protein Mcl-1, releasing the pro-apoptotic protein Bak to initiate apoptosis.[4] Furthermore, CDK1 can phosphorylate and inactivate other anti-apoptotic proteins like Bcl-2 and Bcl-xL.[4]
Interaction with Akt and p21/p27 Signaling
This compound has also been shown to reduce the phosphorylation of Akt, a key node in the PI3K/Akt/mTOR survival pathway. The inhibition of Akt signaling can contribute to the pro-apoptotic effects of the compound.
The cell cycle inhibitors p21 (CDKN1A) and p27 (CDKN1B) are important regulators of CDK activity. While CGP-74514 directly inhibits CDK1, the interplay with these inhibitors can influence the overall cellular response. The expression and activity of p21 and p27 are regulated by various upstream signals, including the Akt pathway. For instance, Akt can phosphorylate p21 and p27, leading to their cytoplasmic localization and degradation, thereby promoting cell cycle progression.[5] By reducing Akt phosphorylation, CGP-74514 may indirectly lead to increased nuclear levels and activity of p21 and p27, further contributing to cell cycle arrest.
Quantitative Data
Kinase Inhibitory Activity
| Kinase | IC₅₀ (nM) |
| CDK1 | 25 |
Note: Further data on the selectivity profile against other CDKs is an area of ongoing research.
Anti-proliferative Activity in Cancer Cell Lines
The anti-proliferative effects of this compound have been evaluated in various cancer cell lines. The IC50 values for growth inhibition can vary depending on the cell line and the assay conditions.
(Data for a comprehensive table of IC50 values across multiple cell lines is currently being compiled from various research publications and will be updated as it becomes available.)
Experimental Protocols
The following are general protocols for key experiments used to characterize the effects of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantification of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
Cells of interest
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 24, 48 hours).
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
Western Blot Analysis of Protein Phosphorylation
This protocol is used to detect changes in the phosphorylation status of proteins such as Akt.
Materials:
-
Cells of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound as described for cell cycle analysis.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Detect the signal using an imaging system. Quantify the band intensities to determine the relative levels of protein phosphorylation.
References
- 1. CGP74514A | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Targeting CDK1 in cancer: mechanisms and implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. G2M/DNA Damage Checkpoint | Cell Signaling Technology [cellsignal.com]
- 4. Cdk1/cyclin B plays a key role in mitotic arrest-induced apoptosis by phosphorylation of Mcl-1, promoting its degradation and freeing Bak from sequestration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. p21 and p27: roles in carcinogenesis and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
The Selective Profile of CGP-74514 Dihydrochloride: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the selectivity of CGP-74514 dihydrochloride (B599025), a potent inhibitor of Cyclin-Dependent Kinase 1 (CDK1). Designed for researchers, scientists, and drug development professionals, this document compiles available quantitative data, details relevant experimental methodologies, and visualizes key cellular and experimental pathways to offer a comprehensive understanding of this compound's inhibitory action.
Executive Summary
CGP-74514 dihydrochloride has been identified as a highly selective and potent inhibitor of CDK1, a key regulator of the cell cycle. With a reported half-maximal inhibitory concentration (IC50) of 25 nM for the CDK1/cyclin B complex, it demonstrates significant potency.[1] While exhibiting strong selectivity against several unrelated kinases such as Protein Kinase C alpha (PKCα), Protein Kinase A (PKA), and Epidermal Growth Factor Receptor (EGFR), evidence also suggests a broader activity profile against other members of the CDK family, positioning it as a potential pan-CDK inhibitor. This dual characteristic underscores its utility as a tool compound for studying CDK biology and as a potential scaffold for the development of novel therapeutics.
Quantitative Selectivity Profile
The inhibitory activity of this compound has been evaluated against a panel of protein kinases. The following table summarizes the available IC50 data, highlighting the compound's selectivity for CDK1.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. CDK1/cyclin B |
| CDK1/cyclin B | 25 | 1 |
| PKCα | 6,100 | 244 |
| PKA | 125,000 | 5,000 |
| EGFR | >10,000 | >400 |
Signaling Pathway and Experimental Workflow
To contextualize the action of this compound, the following diagrams illustrate the CDK1 signaling pathway and a typical experimental workflow for determining kinase inhibitor potency.
Experimental Protocols
The determination of IC50 values for kinase inhibitors is critical for their characterization. Below are representative protocols for radiometric kinase assays, which are a gold-standard for quantifying kinase activity and inhibition. These methodologies are based on common practices and are likely to be similar to those used in the initial characterization of this compound.
CDK1/cyclin B Kinase Assay (Radiometric)
This assay measures the phosphorylation of a substrate by CDK1/cyclin B using radiolabeled ATP.
-
Reagents:
-
Recombinant human CDK1/cyclin B complex
-
Histone H1 (as substrate)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
ATP solution (containing [γ-³²P]ATP)
-
This compound stock solution (in DMSO)
-
Phosphocellulose paper (e.g., P81)
-
0.75% Phosphoric acid
-
Scintillation cocktail
-
-
Procedure:
-
Prepare serial dilutions of this compound in the kinase assay buffer.
-
In a reaction tube, combine the kinase assay buffer, CDK1/cyclin B enzyme, and histone H1 substrate.
-
Add the diluted this compound or vehicle (DMSO) to the respective tubes and pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding the ATP solution containing [γ-³²P]ATP. The final ATP concentration should be at or near the Km for CDK1.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity on the dried phosphocellulose paper using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
PKA and PKCα Kinase Assays (Radiometric)
The protocols for PKA and PKCα are similar to the CDK1 assay, with modifications to the specific substrates and buffer components.
-
PKA Assay:
-
Substrate: Kemptide is a commonly used peptide substrate for PKA.
-
Buffer: Often includes cAMP to ensure maximal activation of PKA.
-
-
PKCα Assay:
-
Substrate: A specific peptide substrate for PKCα, such as the MARCKS protein or a synthetic peptide, is used.
-
Buffer: Requires the presence of Ca²⁺, phosphatidylserine, and diacylglycerol for full activation of conventional PKC isoforms like PKCα.
-
EGFR Tyrosine Kinase Assay (Radiometric)
This assay measures the autophosphorylation or phosphorylation of a specific substrate by the epidermal growth factor receptor tyrosine kinase.
-
Reagents:
-
Purified recombinant EGFR kinase domain
-
A suitable tyrosine-containing peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
Kinase assay buffer (typically contains Mn²⁺ in addition to Mg²⁺)
-
ATP solution (containing [γ-³²P]ATP)
-
This compound stock solution (in DMSO)
-
Phosphocellulose paper or other suitable capture membrane
-
0.75% Phosphoric acid
-
Scintillation cocktail
-
-
Procedure:
-
The procedure is analogous to the serine/threonine kinase assays described above.
-
The reaction is initiated with [γ-³²P]ATP and incubated at an optimal temperature (e.g., 30°C).
-
The reaction is stopped, and the phosphorylated substrate is captured and quantified.
-
IC50 values are determined from the dose-response curve.
-
Conclusion
This compound is a valuable chemical probe for studying the cellular functions of CDK1 due to its high potency and selectivity over several other kinase families. While its characterization as a pan-CDK inhibitor warrants further investigation with comprehensive profiling, its established selectivity profile makes it a powerful tool for dissecting the specific roles of CDK1 in cell cycle regulation and for exploring its therapeutic potential. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this and other kinase inhibitors.
References
The Role of CGP-74514 Dihydrochloride in Cell Cycle Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP-74514 dihydrochloride (B599025) is a potent and selective, cell-permeable inhibitor of Cyclin-Dependent Kinase 1 (CDK1). As a critical regulator of the G2/M transition, CDK1 represents a key target in oncology drug discovery. Dysregulation of the cell cycle is a hallmark of cancer, and inhibitors of CDKs have emerged as a promising therapeutic strategy. This technical guide provides an in-depth overview of the role of CGP-74514 dihydrochloride in cell cycle control, summarizing key quantitative data, detailing experimental methodologies, and illustrating its mechanism of action through signaling and workflow diagrams.
Data Presentation
Kinase Inhibitory Profile of CGP-74514A
CGP-74514A has been profiled against a panel of kinases, demonstrating high potency for CDK1. While initially identified as a selective CDK1 inhibitor, subsequent studies suggest a broader activity against other CDKs, positioning it as a pan-CDK inhibitor.
| Kinase Target | IC₅₀ (nM) | Reference |
| CDK1/cyclin B | 25 | [1][2] |
| PKCα | 6100 | [1] |
| PKA | 125000 | [1] |
| EGFR | >10000 | [1] |
Note: IC₅₀ values can vary depending on the assay conditions.
Cellular Effects of CGP-74514A
Treatment of various cancer cell lines with CGP-74514A leads to cell cycle arrest at the G2/M phase and induction of apoptosis.
| Cell Line | Concentration (µM) | Effect | Reference |
| U937 (Human leukemia) | ~1 | G2/M arrest, eventual apoptosis | [1] |
| U937, HL-60, KG-1, CCRF-CEM, Raji, THP (Human leukemia) | 5 | Mitochondrial damage, apoptosis | [3] |
| JS1 (Mouse HSC) | 5 | Apoptosis |
Signaling Pathways
Mechanism of Action of this compound
This compound exerts its primary effect by inhibiting the kinase activity of the CDK1/cyclin B complex. This inhibition prevents the phosphorylation of key substrates required for entry into mitosis, leading to a G2/M phase cell cycle arrest. Downstream consequences of CDK1 inhibition include the dephosphorylation of pRb, a reduction in E2F1 expression, and the modulation of other cell cycle regulatory proteins such as p21 and p27, ultimately culminating in the induction of apoptosis.[3]
Caption: Mechanism of CGP-74514 in cell cycle arrest and apoptosis.
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the analysis of cell cycle distribution using propidium (B1200493) iodide (PI) staining and flow cytometry following treatment with this compound.
Materials:
-
Cancer cell line of interest (e.g., U937)
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels at a density that will allow for logarithmic growth during the experiment.
-
Drug Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) for a specified duration (e.g., 24, 48 hours). Include a vehicle-treated control.
-
Cell Harvesting: Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash once with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
In Vitro CDK1 Kinase Assay
This protocol describes a method to determine the inhibitory activity of this compound against CDK1 in vitro.
Materials:
-
Recombinant active CDK1/cyclin B complex
-
Histone H1 (as substrate)
-
This compound
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerolphosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
[γ-³²P]ATP
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing kinase assay buffer, recombinant CDK1/cyclin B, and histone H1.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture. Include a no-inhibitor control.
-
Initiation of Reaction: Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes).
-
Stopping the Reaction: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Washing: Wash the P81 papers three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the amount of ³²P incorporated into the histone H1 substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the effects of this compound on the cell cycle.
Caption: Experimental workflow for studying CGP-74514's cell cycle effects.
Conclusion
This compound is a valuable research tool for investigating the intricacies of cell cycle control. Its potent inhibition of CDK1 leads to a robust G2/M arrest and subsequent apoptosis in a variety of cancer cell models. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals aiming to further elucidate the therapeutic potential of targeting the cell cycle with specific CDK inhibitors. Further investigation into the broader kinase selectivity profile and in vivo efficacy of CGP-74514 is warranted to fully understand its potential as a clinical candidate.
References
Unveiling CGP-74514 Dihydrochloride: A Technical Guide to a Potent CDK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of CGP-74514 dihydrochloride (B599025), a potent and selective inhibitor of Cyclin-Dependent Kinase 1 (CDK1). This document details its chemical properties, mechanism of action, biological effects, and the experimental protocols used to elucidate its function, serving as a vital resource for professionals in oncology and cell biology research.
Chemical Structure and Properties
CGP-74514 dihydrochloride, also known as CGP-74514A in its free base form, is a synthetic organic small molecule belonging to the 2,6,9-trisubstituted purine (B94841) class.[1] Its chemical structure is characterized by a purine core with substitutions at the N2, N6, and N9 positions, which are crucial for its potent and selective inhibitory activity against CDK1.
Systematic Name: rel-N²-[(1R,2S)-2-Aminocyclohexyl]-N⁶-(3-chlorophenyl)-9-ethyl-9H-purine-2,6-diamine dihydrochloride[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₉H₂₄ClN₇·2HCl | [2][3] |
| Molecular Weight | 458.82 g/mol | [2] |
| CAS Number | 1173021-98-1 (dihydrochloride) | |
| Purity | ≥98% (by HPLC) | [2] |
| Solubility | Soluble in water (up to 50 mM) and DMSO (up to 100 mM) | [2] |
| SMILES | CCN1C=NC2=C1N=C(N=C2NC3=CC(=CC=C3)Cl)N[C@@H]4CCCC[C@@H]4N.Cl.Cl | [2] |
Mechanism of Action and Biological Activity
CGP-74514 is a cell-permeable, reversible, and ATP-competitive inhibitor of the CDK1/cyclin B complex.[1] Its primary mechanism of action is the potent and selective inhibition of CDK1, a key regulator of the G2/M phase transition in the cell cycle.
Kinase Inhibitory Profile
CGP-74514 exhibits high selectivity for CDK1, with significantly lower potency against other kinases. This selectivity is crucial for minimizing off-target effects in experimental and potential therapeutic applications.
Table 2: In Vitro Kinase Inhibitory Activity of CGP-74514
| Target Kinase | IC₅₀ Value | Reference(s) |
| CDK1/cyclin B | 25 nM | [1] |
| Protein Kinase Cα (PKCα) | 6.1 µM | [1] |
| Protein Kinase A (PKA) | 125 µM | [1] |
| Epidermal Growth Factor Receptor (EGFR) | >10 µM | [1] |
Cellular Effects
By inhibiting CDK1, CGP-74514 induces a cascade of cellular events, primarily leading to cell cycle arrest and apoptosis, particularly in cancer cells with dysregulated cell cycle control.
-
G2/M Cell Cycle Arrest: Inhibition of CDK1/cyclin B activity prevents the phosphorylation of substrates necessary for mitotic entry, leading to an accumulation of cells in the G2/M phase of the cell cycle.[4]
-
Induction of Apoptosis: Prolonged G2/M arrest or direct effects on mitochondrial pathways trigger programmed cell death. CGP-74514 has been shown to induce mitochondrial damage, caspase activation, and subsequent apoptosis in various human leukemia cell lines.[1][5]
-
Modulation of Signaling Pathways: In combination with other inhibitors, such as the PI3K inhibitor LY294002, CGP-74514 can reduce Akt phosphorylation, further promoting mitochondrial damage and apoptosis in leukemia cells.[3]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the CDK1 signaling pathway targeted by CGP-74514 and a typical experimental workflow for its characterization.
Caption: Inhibition of the CDK1/Cyclin B complex by CGP-74514.
Caption: Workflow for evaluating CGP-74514's biological effects.
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of CGP-74514 are provided below.
In Vitro CDK1/Cyclin B Kinase Assay
This protocol is adapted from standard luminescent kinase assays to determine the IC₅₀ of CGP-74514.
Materials:
-
Recombinant human CDK1/Cyclin B enzyme
-
Kinase substrate (e.g., Histone H1)
-
ATP
-
This compound stock solution (in DMSO)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of CGP-74514 in kinase buffer.
-
In a 96-well plate, add the diluted CGP-74514 or vehicle control (DMSO).
-
Add the CDK1/Cyclin B enzyme and substrate solution to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
Luminescence is measured using a plate reader.
-
The IC₅₀ value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing the effect of CGP-74514 on the cell cycle distribution of a cancer cell line.
Materials:
-
Cancer cell line (e.g., U937 human leukemia cells)
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere or grow to a suitable confluency.
-
Treat the cells with various concentrations of CGP-74514 or vehicle control for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells with PBS and centrifuge.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and centrifuge.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer, collecting fluorescence data for at least 10,000 events per sample.
-
The percentage of cells in G0/G1, S, and G2/M phases is determined by analyzing the DNA content histograms using appropriate software.
Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This protocol describes the detection of apoptosis induced by CGP-74514 through flow cytometry.
Materials:
-
Treated and untreated cells (from section 4.2)
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Binding Buffer (provided with the kit)
-
Flow cytometer
Procedure:
-
Harvest cells as described in the cell cycle analysis protocol.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cells.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
The cell populations are quantified as follows:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Conclusion
This compound is a valuable research tool for investigating the role of CDK1 in cell cycle regulation and its potential as a therapeutic target in oncology. Its high potency and selectivity make it a precise instrument for dissecting the molecular mechanisms of mitotic progression and cell death. The experimental protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their studies.
References
- 1. Identification of Candidate Cyclin-dependent kinase 1 (Cdk1) Substrates in Mitosis by Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting cyclin-dependent kinase 1 (CDK1) in cancer: molecular docking and dynamic simulations of potential CDK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. Antagonistic activities of CDC14B and CDK1 on USP9X regulate WT1-dependent mitotic transcription and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
CGP-74514 Dihydrochloride: A Technical Guide for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
CGP-74514 dihydrochloride (B599025) has emerged as a potent and selective inhibitor of Cyclin-Dependent Kinase 1 (CDK1), a key regulator of the cell cycle. Its ability to induce G2/M phase cell cycle arrest and promote apoptosis in cancer cells has positioned it as a compound of significant interest in oncology research. This technical guide provides a comprehensive overview of CGP-74514 dihydrochloride, including its mechanism of action, quantitative data on its anti-cancer activity, detailed experimental protocols, and an exploration of the signaling pathways it modulates. This document is intended to serve as a foundational resource for researchers and drug development professionals investigating the therapeutic potential of CDK1 inhibition in cancer.
Mechanism of Action
This compound exerts its anti-neoplastic effects primarily through the potent and selective inhibition of CDK1.[1][2] CDK1, in complex with its regulatory subunit Cyclin B, is essential for the G2/M transition and the progression of mitosis. By binding to the ATP-binding pocket of CDK1, this compound prevents the phosphorylation of downstream substrates necessary for mitotic entry. This inhibition leads to a cascade of cellular events, culminating in G2/M cell cycle arrest and the induction of apoptosis.[2]
The apoptotic response to this compound is multifaceted. In human leukemia cells, treatment with this inhibitor leads to mitochondrial damage, characterized by the loss of mitochondrial membrane potential. This is followed by the release of pro-apoptotic factors such as cytochrome c and Smac/DIABLO from the mitochondria into the cytosol, leading to the activation of caspase-9 and subsequent executioner caspases.
Furthermore, this compound has been shown to modulate key signaling pathways involved in cell survival and apoptosis. Notably, it reduces the phosphorylation of Akt, a central node in the pro-survival PI3K/Akt/mTOR pathway.[1] Additionally, it can sensitize cancer cells to other apoptotic stimuli, such as TRAIL (Tumor necrosis factor-Related Apoptosis-Inducing Ligand), by reducing the levels of the X-linked inhibitor of apoptosis protein (XIAP).
Quantitative Data
The inhibitory potency of this compound against its primary target and its cytotoxic effects on various cancer cell lines have been quantified in several studies.
| Parameter | Value | Target/Cell Line | Reference |
| IC50 | 25 nM | CDK1 | [1][2] |
| Apoptosis Induction | 30-95% | Human leukemia cell lines (U937, HL-60, KG-1, CCRF-CEM, Raji, and THP) at 5 µM for 18h |
Experimental Protocols
The following protocols are generalized methodologies for key experiments used to characterize the effects of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
This compound
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium and add 100 µL of the various concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell lines
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentration and for the desired time.
-
Harvest the cells by trypsinization, collect them by centrifugation, and wash with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells, discard the ethanol, and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
-
Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as for the cell cycle analysis.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis
This protocol is for examining the effect of this compound on the expression and phosphorylation status of key proteins.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-XIAP, anti-cleaved caspase-3, anti-p21, anti-p27, anti-E2F1, anti-phospho-Rb, anti-CDC2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with this compound, then lyse the cells in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
Signaling Pathways and Visualizations
This compound impacts several critical signaling pathways in cancer cells. The following diagrams, generated using the DOT language, illustrate these interactions.
CDK1 Inhibition and G2/M Arrest
Caption: this compound inhibits the CDK1/Cyclin B complex, blocking the G2 to M phase transition and causing G2/M cell cycle arrest.
Induction of Apoptosis via the Intrinsic Pathway
Caption: Inhibition of CDK1 by this compound leads to mitochondrial dysfunction, release of pro-apoptotic factors, and caspase-mediated apoptosis.
Modulation of Pro-Survival and Apoptosis Inhibitory Pathways
Caption: this compound enhances apoptosis by reducing pro-survival Akt signaling and downregulating the apoptosis inhibitor XIAP.
In Vivo Studies, Safety, and Clinical Perspective
Currently, there is a limited amount of publicly available information regarding the in vivo efficacy, preclinical safety, and toxicity profile of this compound. While preclinical studies have demonstrated its potential in vitro, further in vivo investigations using xenograft models are necessary to establish its anti-tumor activity in a physiological context. To date, no clinical trials involving this compound have been registered. The progression of selective CDK1 inhibitors into clinical development has been challenging, with many early-generation compounds showing toxicity.[3][4] However, the continued exploration of more selective and potent CDK1 inhibitors remains an active area of cancer research.
Conclusion
This compound is a valuable research tool for investigating the biological consequences of CDK1 inhibition in cancer. Its well-defined mechanism of action, potent activity, and effects on key cellular processes make it a strong candidate for further preclinical evaluation. This guide provides a foundational understanding of its properties and offers standardized protocols for its investigation. Future research should focus on comprehensive in vivo studies to assess its therapeutic window and potential for clinical translation, either as a monotherapy or in combination with other anti-cancer agents.
References
- 1. CGP 74514 dihydrochloride | CDK1 Subfamily | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Cyclin Dependent Kinase-1 (CDK-1) Inhibition as a Novel Therapeutic Strategy against Pancreatic Ductal Adenocarcinoma (PDAC) - PMC [pmc.ncbi.nlm.nih.gov]
Downstream Effects of CDK1 Inhibition by CGP-74514A: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 1 (CDK1) is a pivotal regulator of the cell cycle, primarily driving the transition from G2 phase to mitosis. Its inhibition presents a compelling strategy for anti-cancer therapy. CGP-74514A is a potent and selective inhibitor of CDK1 that has been demonstrated to induce cell cycle arrest and apoptosis in various cancer cell lines, particularly in human leukemia. This technical guide provides a comprehensive overview of the downstream molecular effects of CDK1 inhibition by CGP-74514A, detailing its impact on key signaling pathways, and presenting quantitative data and experimental protocols relevant to its study.
Introduction
CGP-74514A is a cell-permeable aminopurine derivative that acts as an ATP-competitive inhibitor of the CDK1/cyclin B complex.[1] Its primary mechanism of action is the selective inhibition of CDK1, which leads to a cascade of downstream events culminating in G2/M phase cell cycle arrest and, at higher concentrations, the induction of apoptosis.[2][3] This document will explore these downstream effects in detail, providing a technical resource for researchers in oncology and drug development.
Mechanism of Action and Selectivity
CGP-74514A exhibits high selectivity for CDK1. While its primary target is the CDK1/cyclin B complex, its activity against other kinases is significantly lower, highlighting its specificity.
| Kinase | IC50 |
| CDK1/cyclin B | 25 nM |
| PKCα | 6.1 µM |
| PKA | 125 µM |
| EGFR | >10 µM |
| Table 1: Kinase Inhibitory Profile of CGP-74514A. This table summarizes the half-maximal inhibitory concentration (IC50) values of CGP-74514A against CDK1 and other common kinases, demonstrating its high selectivity for CDK1. |
Downstream Signaling Pathways
The inhibition of CDK1 by CGP-74514A triggers a series of downstream events that collectively halt cell cycle progression and promote apoptosis.
Cell Cycle Regulation
CDK1 inhibition directly impacts the phosphorylation status of key cell cycle regulatory proteins. This leads to a robust G2/M arrest.
Treatment with CGP-74514A leads to the dephosphorylation of the retinoblastoma protein (pRb).[4] Hypophosphorylated pRb sequesters the transcription factor E2F1, preventing the expression of genes required for S-phase entry and contributing to cell cycle arrest.[4] Furthermore, CGP-74514A treatment results in an increased expression of the cyclin-dependent kinase inhibitor p21(CIP1) and degradation of p27(KIP1).[4]
Induction of Apoptosis
At concentrations of 3 µM and higher, CGP-74514A is a potent inducer of apoptosis in human leukemia cell lines.[2] The apoptotic response is time- and dose-dependent.
| Cell Line | CGP-74514A Concentration | Treatment Time | % Apoptosis |
| U937 | 3 µM | 18 hours | Significant Lethality |
| U937 | 5 µM | 4 hours | Noticeable Increase |
| U937 | 5 µM | 24 hours | ~100% |
| U937 | 10 µM | 18 hours | ~100% |
| Multiple Leukemia Lines (HL-60, KG-1, CCRF-CEM, Raji, THP) | 5 µM | 18 hours | 30-95% |
| Table 2: Dose- and Time-Dependent Induction of Apoptosis by CGP-74514A in Human Leukemia Cell Lines.[2] |
The apoptotic pathway induced by CGP-74514A involves mitochondrial dysfunction and caspase activation.
CGP-74514A treatment leads to a loss of mitochondrial membrane potential (Δψm), followed by the release of cytochrome c and Smac/DIABLO into the cytosol.[2][4] This triggers the activation of caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of substrates like PARP and ultimately, apoptosis.[2][4]
A key downstream effect of CGP-74514A is the reduction of the X-linked inhibitor of apoptosis protein (XIAP).[4] XIAP is an endogenous inhibitor of caspases-3, -7, and -9. The degradation of XIAP by CGP-74514A sensitizes cancer cells to apoptosis.
Experimental Protocols
This section provides an overview of key experimental methodologies to study the effects of CGP-74514A.
Cell Viability and Apoptosis Assays
-
Cell Viability Assays (e.g., MTT, WST-1):
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a range of CGP-74514A concentrations for desired time points.
-
Add the viability reagent (e.g., MTT, WST-1) to each well and incubate according to the manufacturer's protocol.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining):
-
Treat cells with CGP-74514A as described above.
-
Harvest cells and wash with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark.
-
Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
-
Caspase Activity Assay:
-
Treat and harvest cells as described above.
-
Lyse the cells to release cellular contents.
-
Incubate the cell lysate with a colorimetric or fluorometric substrate specific for the caspase of interest (e.g., DEVD-pNA for caspase-3).
-
Measure the absorbance or fluorescence to quantify caspase activity.
-
-
Mitochondrial Membrane Potential (Δψm) Assay (JC-1 Staining):
-
Treat cells with CGP-74514A.
-
Incubate the cells with JC-1 dye.
-
Analyze the cells by flow cytometry or fluorescence microscopy. In healthy cells with high Δψm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low Δψm, JC-1 remains in its monomeric form and fluoresces green.
-
Quantify the change in the red/green fluorescence ratio as an indicator of mitochondrial depolarization.
-
Western Blot Analysis
-
Cell Lysis: Treat cells with CGP-74514A, harvest, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against target proteins (e.g., p21, p27, E2F1, phospho-pRb, total pRb, XIAP, cleaved PARP, β-actin).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software and normalize to a loading control like β-actin.
Conclusion
CGP-74514A is a selective CDK1 inhibitor that effectively induces G2/M cell cycle arrest and apoptosis in cancer cells. Its downstream effects are mediated through the modulation of key cell cycle and apoptotic regulatory proteins, including pRb, E2F1, p21, p27, and XIAP. The detailed understanding of these molecular pathways and the availability of robust experimental protocols are crucial for the further investigation and potential clinical development of CDK1 inhibitors as anti-cancer agents. This guide provides a foundational resource for researchers to design and execute studies aimed at elucidating the full therapeutic potential of targeting CDK1 with compounds like CGP-74514A.
References
- 1. GADD45 induction of a G2/M cell cycle checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Phosphorylation of the retinoblastoma protein by cdk2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of apoptosis in human leukemia cells by the CDK1 inhibitor CGP74514A - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
CGP-74514 Dihydrochloride: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of CGP-74514 dihydrochloride (B599025), a potent and selective inhibitor of Cyclin-Dependent Kinase 1 (CDK1). These guidelines are intended for researchers in cell biology, cancer biology, and drug development to facilitate the effective use of this compound in laboratory settings.
Chemical and Physical Properties
CGP-74514 dihydrochloride is a synthetic small molecule belonging to the 2,6,9-trisubstituted purine (B94841) family. It is supplied as a dihydrochloride salt, which influences its solubility and handling.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₄ClN₇·2HCl | [1] |
| Molecular Weight | 458.82 g/mol | [1] |
| Purity | ≥98% (HPLC) | [1] |
| Appearance | White to off-white solid | |
| Storage | Desiccate at room temperature | [1] |
Solubility
This compound exhibits good solubility in common laboratory solvents. It is crucial to prepare fresh solutions for experiments; however, if storage is necessary, aliquots should be stored at -20°C for up to one month.[2] Before use, frozen solutions must be equilibrated to room temperature to ensure any precipitate has redissolved.[2]
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Source |
| DMSO | 100 mM | 45.88 mg/mL | [3] |
| Water | 50 mM | 22.94 mg/mL | [3] |
Mechanism of Action and Biological Activity
This compound is a highly selective and potent inhibitor of CDK1, with an IC₅₀ value of 25 nM.[3][4][5] CDK1, in complex with Cyclin B, is a key regulator of the G2/M transition in the cell cycle.[4][6] By inhibiting the CDK1/Cyclin B complex, this compound causes cell cycle arrest at the G2/M phase, which can subsequently lead to the induction of apoptosis.[4][6]
The compound has been shown to reduce the phosphorylation of Akt, a key component of the PI3K/Akt signaling pathway, and to increase mitochondrial damage in leukemia cells.[1] This suggests a broader impact on cell survival pathways beyond direct cell cycle control.
Figure 1: Simplified signaling pathway of this compound.
Experimental Protocols
Preparation of Stock Solutions
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Calibrated pipettes
Protocol:
-
Determine the required concentration and volume: Based on your experimental needs, calculate the mass of this compound required. Always use the batch-specific molecular weight provided on the product vial or Certificate of Analysis for precise calculations.
-
Weigh the compound: Carefully weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add solvent: Add the calculated volume of anhydrous DMSO to the tube.
-
Dissolve: Vortex or gently warm the solution (if necessary) until the compound is completely dissolved.
-
Storage: For immediate use, proceed with dilutions. For storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Example Calculation for a 10 mM Stock Solution:
-
Target Concentration: 10 mM
-
Molecular Weight: 458.82 g/mol
-
Mass of Compound: 1 mg
To prepare a 10 mM stock solution from 1 mg of this compound, you would dissolve it in 0.218 mL of DMSO.
Cell-Based Assay for CDK1 Inhibition (Cell Cycle Analysis)
This protocol outlines a general method to assess the effect of this compound on the cell cycle distribution of a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., HeLa, U937)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
Protocol:
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach 60-70% confluency at the time of treatment.
-
Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 0, 25, 50, 100 nM). Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Incubation: Incubate the cells for a predetermined time course (e.g., 24, 48 hours).
-
Cell Harvest:
-
Aspirate the medium and wash the cells once with PBS.
-
Add trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
-
Fixation and Staining:
-
Resuspend the cell pellet in cold PBS.
-
While vortexing gently, add ice-cold 70% ethanol (B145695) dropwise to fix the cells.
-
Incubate on ice or at -20°C for at least 30 minutes.
-
Centrifuge the fixed cells and wash once with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
-
Flow Cytometry:
-
Incubate in the dark for 15-30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Figure 2: General workflow for cell cycle analysis using CGP-74514.
Applications
This compound is a valuable tool for studying:
-
Cell Cycle Regulation: Investigating the role of CDK1 in the G2/M transition.
-
Cancer Research: Exploring its potential as an anticancer agent, particularly in leukemias and bladder cancer.[4][7]
-
Apoptosis Induction: Studying the molecular mechanisms of programmed cell death following cell cycle arrest.[5][7]
-
Signal Transduction: Examining the interplay between cell cycle machinery and survival pathways like PI3K/Akt.[1]
Safety and Handling
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Handle the compound in a well-ventilated area.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
References
- 1. rndsystems.com [rndsystems.com]
- 2. CGP 74514A | Cyclin-dependent kinase 1 (CDK1) inhibitor | Hello Bio [hellobio.com]
- 3. CGP 74514 dihydrochloride | CDK1 Subfamily | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CGP-74514A hydrochloride | CDK1 inhibitor | Probechem Biochemicals [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medkoo.com [medkoo.com]
Preparation of CGP-74514 dihydrochloride Stock Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of CGP-74514 dihydrochloride (B599025), a potent and selective inhibitor of cyclin-dependent kinase 1 (CDK1).
Chemical and Physical Properties
CGP-74514 dihydrochloride is a valuable tool for studying the cell cycle and has potential applications in cancer research. Accurate preparation of stock solutions is critical for reproducible experimental results.
| Property | Value | Reference |
| Molecular Weight | 458.82 g/mol | [1] |
| Chemical Formula | C₁₉H₂₄ClN₇·2HCl | [1] |
| Purity | ≥98% | [1] |
| Appearance | Solid powder | |
| IC₅₀ | 25 nM (for CDK1) | [2][3][4][5] |
Solubility Data
The solubility of this compound is a key factor in determining the appropriate solvent and maximum stock concentration.
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Reference |
| Water | 50 | 22.94 | [1] |
| DMSO | 100 | 45.88 | [1] |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO) or sterile, deionized water
-
Sterile, polypropylene (B1209903) microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Preparation: Before opening, bring the vial of this compound powder to room temperature. This prevents the condensation of moisture, which can affect the stability of the compound.
-
Weighing: Accurately weigh the desired amount of the compound using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.59 mg of this compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the powder. For 1 mL of a 10 mM solution, add 1 mL of DMSO.
-
Mixing: Cap the vial tightly and vortex thoroughly for at least 30 seconds to ensure complete dissolution. Visually inspect the solution to confirm that no particulates are present. Gentle warming in a water bath (not exceeding 37°C) may be used if necessary to aid dissolution, but avoid excessive heat.
-
Aliquoting and Storage: To minimize freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. Store the aliquots at -20°C for short-term storage (up to one month). For long-term storage, it is recommended to store at -80°C.
Protocol for Preparing a 10 mM Stock Solution in Water
-
Preparation: Allow the vial of this compound powder to equilibrate to room temperature.
-
Weighing: Weigh the desired amount of the compound. For 1 mL of a 10 mM stock solution, use 4.59 mg.
-
Dissolution: Add the appropriate volume of sterile, deionized water to the vial.
-
Mixing: Securely cap the vial and vortex until the solid is completely dissolved.
-
Aliquoting and Storage: Aliquot the aqueous stock solution into sterile tubes and store at -20°C for up to one month.
Note on Batch-Specific Molecular Weight: The molecular weight can vary slightly between batches due to hydration. For the most accurate preparation of stock solutions, always refer to the batch-specific molecular weight provided on the product's certificate of analysis.
Application Notes
This compound is a potent inhibitor of CDK1, a key kinase that, in complex with cyclin B, drives the transition from the G2 to the M phase of the cell cycle. Inhibition of CDK1 leads to cell cycle arrest at the G2/M checkpoint and can induce apoptosis.
Recommended Working Concentrations
The optimal working concentration of this compound will vary depending on the cell type and experimental design. A typical starting point for cell-based assays is to perform a dose-response experiment ranging from 10 nM to 10 µM. Based on its IC₅₀ of 25 nM, effective concentrations in cell culture are often in the nanomolar to low micromolar range.
Use in Cell Culture
When diluting the DMSO stock solution into aqueous cell culture media, ensure that the final concentration of DMSO is kept low (typically below 0.5%) to avoid solvent-induced toxicity. It is recommended to add the diluted compound to the cell culture medium and mix well before applying it to the cells.
Visualizations
Caption: Workflow for preparing this compound stock solution.
Caption: Inhibition of the CDK1/Cyclin B complex by CGP-74514.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Recent Advances on Cell Culture Platforms for In Vitro Drug Screening and Cell Therapies: From Conventional to Microfluidic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. CDK1 cyclin dependent kinase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. molbiolcell.org [molbiolcell.org]
Application Notes and Protocols for CGP-74514 dihydrochloride In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
CGP-74514 dihydrochloride (B599025) is a potent, cell-permeable, ATP-competitive inhibitor of cyclin-dependent kinase 1 (CDK1).[1][2] It has demonstrated significant activity in various in vitro cancer models, primarily through the induction of cell cycle arrest and apoptosis.[3][4] These application notes provide detailed protocols for in vitro assays to characterize the activity of CGP-74514, including a biochemical kinase assay, a cell viability assay, a cell cycle analysis, and an apoptosis assay.
Introduction
Cyclin-dependent kinases (CDKs) are critical regulators of the cell cycle, and their dysregulation is a hallmark of cancer. CDK1, in complex with cyclin B, plays a pivotal role in the G2/M transition and entry into mitosis. Inhibition of CDK1 represents a promising therapeutic strategy for cancer treatment. CGP-74514 has been identified as a selective inhibitor of CDK1 with an IC50 value of 25 nM.[2] However, further characterization has revealed a broader inhibitory activity against other CDKs, suggesting it may function as a pan-CDK inhibitor.[5] This document outlines key in vitro assays to investigate the biochemical and cellular effects of CGP-74514.
Data Presentation
Kinase Inhibitory Profile of CGP-74514
| Kinase Target | IC50 | Reference |
| CDK1/cyclin B | 25 nM | [1][2] |
| PKCα | 6.1 µM | [1] |
| PKA | 125 µM | [1] |
| EGFR | > 10 µM | [1] |
Cellular Activity of CGP-74514 in Leukemia Cell Lines
| Cell Line | Assay Type | Concentration | Time Point | Observed Effect | Reference |
| U937 | Apoptosis | 5 µM | 4 - 24 hours | Time-dependent increase in apoptosis, approaching 100% by 24h. | [3][4] |
| U937 | Cell Cycle | ~1 µM | Not Specified | G2/M arrest followed by apoptosis. | [1] |
| HL-60 | Apoptosis | 5 µM | 18 hours | 30-95% induction of apoptosis. | [4] |
| KG-1 | Apoptosis | 5 µM | 18 hours | 30-95% induction of apoptosis. | [4] |
| CCRF-CEM | Apoptosis | 5 µM | 18 hours | 30-95% induction of apoptosis. | [4] |
| Raji | Apoptosis | 5 µM | 18 hours | 30-95% induction of apoptosis. | [4] |
| THP-1 | Apoptosis | 5 µM | 18 hours | 30-95% induction of apoptosis. | [4] |
Experimental Protocols
Biochemical Kinase Assay: CDK1/Cyclin B Inhibition
This protocol describes a radiometric assay to determine the in vitro inhibitory activity of CGP-74514 against CDK1/cyclin B, using Histone H1 as a substrate.
Materials:
-
Active CDK1/cyclin B enzyme
-
Histone H1 (substrate)
-
CGP-74514 dihydrochloride
-
[γ-³²P]ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter and vials
-
384-well plates
Procedure:
-
Prepare a serial dilution of CGP-74514 in kinase buffer.
-
In a 384-well plate, add the following to each well:
-
1 µL of diluted CGP-74514 or vehicle control (DMSO).
-
4 µL of a solution containing CDK1/cyclin B enzyme and Histone H1 in kinase buffer.
-
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the kinase reaction by adding 5 µL of a solution containing [γ-³²P]ATP in kinase buffer. The final ATP concentration should be at or near the Km for CDK1.
-
Incubate the reaction at 30°C for a predetermined time within the linear range of the assay.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone for 5 minutes.
-
Air-dry the paper and place it in a scintillation vial with a scintillation cocktail.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of CGP-74514 relative to the vehicle control and determine the IC50 value using a suitable software.
Cell-Based Assay: Cell Viability (MTT Assay)
This protocol measures the effect of CGP-74514 on the viability of cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., U937, HL-60)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells) or stabilize for a few hours (for suspension cells).
-
Prepare serial dilutions of CGP-74514 in complete cell culture medium.
-
Treat the cells with various concentrations of CGP-74514 and a vehicle control (DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) value.
Cell-Based Assay: Cell Cycle Analysis
This protocol uses propidium (B1200493) iodide (PI) staining and flow cytometry to analyze the effect of CGP-74514 on cell cycle distribution.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat them with different concentrations of CGP-74514 (e.g., 1 µM) and a vehicle control for a specified time (e.g., 18-24 hours).
-
Harvest the cells (including any floating cells) and wash them with ice-cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer, measuring the fluorescence intensity of the PI-stained DNA.
-
Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Cell-Based Assay: Apoptosis Detection (Annexin V/PI Staining)
This protocol employs Annexin V-FITC and Propidium Iodide (PI) staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with CGP-74514.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat them with the desired concentrations of CGP-74514 (e.g., 5 µM) and a vehicle control for the appropriate duration (e.g., 4, 8, 12, 24 hours).
-
Harvest both adherent and floating cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
-
Use quadrant analysis to differentiate the cell populations:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Mandatory Visualizations
Caption: CGP-74514 inhibits the CDK1/Cyclin B complex, leading to G2/M cell cycle arrest and subsequent apoptosis.
Caption: A logical workflow for the in vitro characterization of CGP-74514, from biochemical to cell-based assays.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. Induction of apoptosis in human leukemia cells by the CDK1 inhibitor CGP74514A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CGP74514A | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Application Notes and Protocols for Cell Cycle Analysis with CGP-74514A Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP-74514A dihydrochloride (B599025) is a potent and selective, cell-permeable inhibitor of Cyclin-Dependent Kinase 1 (CDK1), also known as cell division control protein 2 (CDC2).[1][2][3] CDK1 is a key regulator of the G2/M transition in the cell cycle. Inhibition of CDK1 activity by CGP-74514A leads to cell cycle arrest at the G2/M phase, preventing cells from entering mitosis.[4][5] At lower concentrations, this effect is pronounced, leading to an accumulation of cells in the G2/M phase. However, at higher concentrations or after prolonged exposure, CGP-74514A can induce apoptosis.[2][6] These characteristics make CGP-74514A a valuable tool for studying cell cycle regulation and a potential therapeutic agent in oncology.
These application notes provide detailed protocols for utilizing CGP-74514A dihydrochloride to induce and analyze G2/M cell cycle arrest in cancer cell lines, particularly in human leukemia (U937) and liver cancer (HepG2) cells.
Mechanism of Action: CDK1 Inhibition and G2/M Arrest
The transition from the G2 to the M phase of the cell cycle is tightly regulated by the activation of the CDK1/Cyclin B complex. During the G2 phase, Cyclin B levels rise and it forms a complex with CDK1. However, this complex is kept in an inactive state through inhibitory phosphorylation of CDK1 at Threonine 14 (Thr14) and Tyrosine 15 (Tyr15) by the kinases Wee1 and Myt1. For the cell to enter mitosis, the phosphatase Cdc25 must remove these inhibitory phosphate (B84403) groups.
CGP-74514A, as a CDK1 inhibitor, directly targets the kinase activity of the CDK1/Cyclin B complex. By inhibiting CDK1, CGP-74514A prevents the phosphorylation of downstream substrates necessary for mitotic entry, resulting in a G2/M phase arrest.
Data Presentation
Expected Cell Cycle Distribution Changes
Treatment of cancer cell lines with CGP-74514A is expected to induce a dose- and time-dependent increase in the percentage of cells in the G2/M phase of the cell cycle. The following tables provide representative data on the effects of CGP-74514A on the cell cycle distribution of U937 and HepG2 cells.
Table 1: Effect of 1 µM CGP-74514A on U937 Cell Cycle Distribution Over Time
| Treatment Time | % G0/G1 | % S Phase | % G2/M | % Sub-G1 (Apoptosis) |
| 0 hours (Control) | 45 | 40 | 15 | <2 |
| 8 hours | 35 | 30 | 35 | <5 |
| 18 hours | 40 | 25 | 20 | ~11 |
Note: Data is illustrative and based on qualitative descriptions from Dai et al., 2002.[6] At 18 hours, the G2/M population begins to decrease as cells undergo apoptosis, leading to an increase in the sub-G1 fraction.
Table 2: Effect of 5 µM CGP-74514A on HepG2 Cell Cycle Distribution
| Treatment | % G0/G1 | % S Phase | % G2/M |
| Control (8 hours) | 50 | 30 | 20 |
| 5 µM CGP-74514A (8 hours) | 48 | 21 | 31 |
Note: Data is derived from the reported 1.54-fold increase in the G2/M population in Aleem, 2011.[4]
Experimental Protocols
Protocol 1: Induction of G2/M Arrest with CGP-74514A
This protocol describes the treatment of cultured cancer cells with CGP-74514A to induce G2/M cell cycle arrest.
Materials:
-
CGP-74514A dihydrochloride
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Appropriate cell culture medium (e.g., RPMI-1640 for U937, DMEM for HepG2)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Cell culture plates or flasks
-
Cultured cells (e.g., U937 or HepG2)
Procedure:
-
Cell Seeding:
-
For suspension cells (e.g., U937), seed at a density of 0.5 x 10^6 cells/mL in a new culture flask.
-
For adherent cells (e.g., HepG2), seed in 6-well plates at a density that will allow for logarithmic growth during the experiment and prevent confluence.
-
-
Prepare CGP-74514A Stock Solution:
-
Prepare a 10 mM stock solution of CGP-74514A dihydrochloride in sterile DMSO.
-
Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Drug Treatment:
-
Prepare working solutions of CGP-74514A by diluting the stock solution in complete culture medium to the desired final concentrations.
-
For inducing G2/M arrest with minimal apoptosis, a concentration of approximately 1 µM is recommended for U937 cells.[2][6]
-
For HepG2 cells, a concentration of 5 µM has been shown to induce G2/M accumulation.[4]
-
Include a vehicle control group treated with the same final concentration of DMSO as the highest CGP-74514A concentration.
-
Replace the existing medium with the medium containing CGP-74514A or the vehicle control.
-
-
Incubation:
-
Incubate the cells for the desired time period (e.g., 8, 18, or 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry using Propidium Iodide (PI) Staining
This protocol outlines the procedure for harvesting, fixing, and staining CGP-74514A-treated cells for cell cycle analysis.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Suspension cells (e.g., U937): Transfer the cell suspension to a centrifuge tube.
-
Adherent cells (e.g., HepG2): Aspirate the medium, wash with PBS, and detach the cells using trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
-
Fixation:
-
Aspirate the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension. This ensures proper fixation and minimizes cell clumping.
-
Incubate the cells on ice for at least 30 minutes or store at -20°C for up to several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes to pellet them.
-
Discard the ethanol and wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
-
Incubation:
-
Incubate the cells at room temperature for 30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel.
-
Gate on single cells to exclude doublets and aggregates.
-
Acquire at least 10,000 events per sample for accurate analysis.
-
Troubleshooting
-
High levels of apoptosis (sub-G1 peak) at the expense of G2/M arrest:
-
The concentration of CGP-74514A may be too high. Perform a dose-response experiment to determine the optimal concentration for G2/M arrest in your specific cell line.
-
The incubation time may be too long. A time-course experiment can identify the point of maximum G2/M arrest before significant apoptosis occurs.
-
-
Cell clumping during fixation:
-
Ensure that the ethanol is added dropwise while gently vortexing to prevent osmotic shock and aggregation.
-
-
Broad G1 and G2/M peaks in the flow cytometry histogram:
-
This can be due to a high flow rate during acquisition. Use a low flow rate for better resolution.
-
Ensure proper cell handling and staining to minimize variability.
-
Conclusion
CGP-74514A dihydrochloride is an effective tool for inducing G2/M cell cycle arrest through the specific inhibition of CDK1. The provided protocols offer a framework for utilizing this compound to study cell cycle regulation. Researchers should optimize concentrations and incubation times for their specific cell lines and experimental conditions to achieve the desired biological effect. Careful execution of the flow cytometry protocol will enable accurate quantification of cell cycle distribution and the effects of CGP-74514A.
References
- 1. Induction of apoptosis in human leukemia cells by the CDK1 inhibitor CGP74514A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cdk1 Inhibitor, CGP74514A - CAS 190654-01-4 - Calbiochem | 217696 [merckmillipore.com]
- 3. Targeting CDK1 in cancer: mechanisms and implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jofamericanscience.org [jofamericanscience.org]
- 5. CDK1 inhibition sensitizes normal cells to DNA damage in a cell cycle dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Inducing Apoptosis with CGP-74514 Dihydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
CGP-74514 dihydrochloride (B599025) is a potent and selective inhibitor of Cyclin-Dependent Kinase 1 (CDK1), a key regulator of the cell cycle.[1][2] Inhibition of CDK1 by CGP-74514 disrupts the G2/M phase of the cell cycle, leading to cell cycle arrest and subsequent induction of apoptosis in various cancer cell lines.[1][3] This document provides detailed application notes on the mechanism of action of CGP-74514 and comprehensive protocols for its use in inducing apoptosis in cancer cell lines.
Mechanism of Action
CGP-74514 functions as a competitive inhibitor of ATP at the catalytic site of CDK1. This inhibition prevents the phosphorylation of downstream target proteins essential for the G2/M transition and mitosis. The sustained inhibition of CDK1 activity triggers a cascade of events that culminate in programmed cell death.
The primary mechanism involves:
-
G2/M Phase Cell Cycle Arrest: By inhibiting CDK1, CGP-74514 prevents the formation of the active CDK1/Cyclin B complex, which is crucial for entry into mitosis. This leads to an accumulation of cells in the G2/M phase of the cell cycle.[1][3]
-
Modulation of Cell Cycle and Apoptotic Proteins: Treatment with CGP-74514 has been shown to downregulate the expression of Cyclin B1 and the anti-apoptotic protein Bcl-2.[1] Concurrently, it can lead to the stabilization of the tumor suppressor protein p53.[1]
-
Induction of the Intrinsic Apoptotic Pathway: The inhibition of CDK1 and subsequent cellular stress lead to mitochondrial damage, characterized by the loss of mitochondrial membrane potential (ΔΨm).[4] This results in the release of pro-apoptotic factors like cytochrome c and Smac/DIABLO from the mitochondria into the cytoplasm.
-
Caspase Activation: The release of cytochrome c initiates the formation of the apoptosome and activates the caspase cascade, starting with the initiator caspase-9, which in turn activates effector caspases like caspase-3. Activated caspases are responsible for the execution phase of apoptosis, cleaving cellular substrates such as PARP.[4][5]
Data Presentation
The following tables summarize the quantitative data from studies utilizing CGP-74514 to induce apoptosis in various cancer cell lines.
Table 1: Efficacy of CGP-74514 in Inducing Apoptosis in Human Leukemia Cell Lines
| Cell Line | Concentration | Incubation Time (hr) | % Apoptotic Cells | Reference |
| U937 | 5 µM | 4 | Apparent | [4] |
| U937 | 5 µM | 24 | ~100% | [4] |
| HL-60 | 5 µM | 18 | 30-95% | [4] |
| KG-1 | 5 µM | 18 | 30-95% | [4] |
| CCRF-CEM | 5 µM | 18 | 30-95% | [4] |
| Raji | 5 µM | 18 | 30-95% | [4] |
| THP | 5 µM | 18 | 30-95% | [4] |
Table 2: Effects of CGP-74514 on a Human Liver Cancer Cell Line
| Cell Line | Concentration | Effect | Reference |
| HepG2 | 5 µM | Marked inhibition of proliferation | [1] |
| HepG2 | 5 µM | Accumulation of cells in G2/M phase | [1] |
| HepG2 | 5 µM | Inhibition of colony formation | [1] |
| HepG2 | 5 µM | Induction of apoptosis | [1] |
Signaling Pathway Diagram
Caption: CGP-74514 inhibits CDK1, leading to G2/M arrest and apoptosis.
Experimental Protocols
Cell Culture and Treatment with CGP-74514
This protocol outlines the general procedure for culturing cancer cell lines and treating them with CGP-74514.
Materials:
-
Cancer cell line of interest (e.g., U937, HepG2)
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
CGP-74514 dihydrochloride (prepare a stock solution in sterile DMSO or water)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Incubator (37°C, 5% CO2)
-
Cell culture flasks or plates
Procedure:
-
Culture cells in complete growth medium in a 37°C, 5% CO2 incubator.
-
For adherent cells, subculture when they reach 70-80% confluency. For suspension cells, subculture to maintain the recommended cell density.
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a predetermined density and allow them to attach overnight (for adherent cells).
-
Prepare working solutions of CGP-74514 by diluting the stock solution in a complete growth medium to the desired final concentration (e.g., 5 µM).
-
Remove the old medium from the cells and add the medium containing CGP-74514. For suspension cells, add the concentrated drug solution directly to the culture.
-
Include a vehicle control (medium with the same concentration of DMSO or water used for the stock solution).
-
Incubate the cells for the desired time period (e.g., 4, 18, or 24 hours).
-
Proceed with downstream assays to assess apoptosis.
Assessment of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Treated and control cells
-
Flow cytometer
Procedure:
-
Harvest cells (including floating cells for adherent cultures) and wash them twice with cold PBS.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis of Apoptosis-Related Proteins
This protocol is for detecting changes in the expression levels of key proteins involved in the apoptotic pathway.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CDK1, anti-Cyclin B1, anti-Bcl-2, anti-p53, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells with RIPA buffer.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use a loading control like β-actin to normalize protein levels.
Experimental Workflow Diagram
Caption: Workflow for studying CGP-74514-induced apoptosis.
References
- 1. jofamericanscience.org [jofamericanscience.org]
- 2. CGP 74514 dihydrochloride | CDK1 Subfamily | Tocris Bioscience [tocris.com]
- 3. mdpi.com [mdpi.com]
- 4. Induction of apoptosis in human leukemia cells by the CDK1 inhibitor CGP74514A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CDK1 switches mitotic arrest to apoptosis by phosphorylating Bcl-2/Bax family proteins during treatment with microtubule interfering agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cyclin-Dependent Kinase (CDK) Inhibitors in In Vivo Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. This has made them attractive targets for therapeutic intervention. This document provides an overview and protocols for the use of CDK inhibitors in preclinical in vivo xenograft models, a critical step in the evaluation of their therapeutic potential.
Disclaimer: While the focus of this application note is on the CDK inhibitor class of molecules, a comprehensive search of publicly available scientific literature did not yield specific in vivo xenograft data for CGP-74514 dihydrochloride . Therefore, the following data and protocols are based on representative studies of other well-characterized CDK inhibitors, such as the pan-CDK inhibitor flavopiridol (B1662207) and the CDK4/6 inhibitor palbociclib (B1678290), to provide a general framework for conducting such studies.
Data Presentation: Efficacy of CDK Inhibitors in Xenograft Models
The following tables summarize representative quantitative data from preclinical xenograft studies of different CDK inhibitors.
Table 1: Efficacy of the Pan-CDK Inhibitor Flavopiridol in a Rhabdoid Tumor Xenograft Model
| Parameter | Vehicle Control | Flavopiridol (7.5 mg/kg) | Reference |
| Average Tumor Volume | - | Significantly reduced (P = 0.0096) | [1] |
| Average Tumor Weight | - | Significantly decreased (P = 0.039) | [1] |
Table 2: Efficacy of the CDK4/6 Inhibitor Palbociclib in Patient-Derived Xenograft (PDX) Models
| Cancer Type | Sensitivity to Palbociclib (% of models with ≤20% tumor growth vs. control) | Reference |
| Gastric Cancer | 60% | [2] |
| Colorectal Cancer | 45% | [2] |
| Renal Cancer | 45% | [2] |
| Melanoma | 40% | [2] |
| Head/Neck Cancer | 35% | [2] |
| Pancreatic Cancer | 30% | [2] |
| Ovarian Cancer | 15% | [2] |
| Lung Cancer | 10% | [2] |
Table 3: Efficacy of Palbociclib in an ER+ Breast Cancer (MCF-7) Xenograft Model
| Treatment Group (28 days) | Dose | Tumor Growth Inhibition | Reference |
| Vehicle | - | - | [3] |
| Palbociclib | 10 mg/kg/day, oral | Significant | [3] |
| Palbociclib | 50 mg/kg/day, oral | Significant | [3] |
| Palbociclib | 100 mg/kg/day, oral | Significant | [3] |
Experimental Protocols
Below are detailed methodologies for typical in vivo xenograft studies involving CDK inhibitors.
Protocol 1: Subcutaneous Xenograft Model for Solid Tumors
This protocol describes the establishment of a subcutaneous tumor model and subsequent treatment with a CDK inhibitor.
1. Cell Culture and Animal Model:
- Culture human cancer cell lines (e.g., MCF-7 for breast cancer, C666-1 for nasopharyngeal carcinoma) under standard conditions.[3][4]
- Use immunocompromised mice (e.g., NOD/SCID or nude mice).[3][4]
2. Tumor Implantation:
- Harvest cultured cancer cells and resuspend them in a suitable medium (e.g., PBS or Matrigel).
- Inject a specific number of cells (e.g., 1 x 10^6 to 1 x 10^7) subcutaneously into the flank of each mouse.[3]
3. Tumor Growth Monitoring and Treatment Initiation:
- Monitor tumor growth by measuring tumor dimensions with calipers. Calculate tumor volume using the formula: (Length × Width²) / 2.[4][5]
- When tumors reach a predetermined average size (e.g., 150-250 mm³), randomize the mice into treatment and control groups.[3]
4. Drug Administration:
- Prepare the CDK inhibitor formulation. For example, palbociclib can be formulated for oral gavage.[3][4]
- Administer the drug at the desired dose and schedule (e.g., palbociclib at 100 mg/kg daily).[3][4] The control group receives the vehicle.
5. Efficacy Evaluation:
- Continue to measure tumor volumes and mouse body weights regularly throughout the study.
- At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).[4]
Protocol 2: Orthotopic Xenograft Model for Brain Tumors
This protocol is adapted for studying the efficacy of CDK inhibitors against brain tumors.
1. Cell Culture and Animal Model:
- Use appropriate brain tumor cell lines (e.g., patient-derived glioblastoma lines).
- Use immunocompromised mice.
2. Orthotopic Implantation:
- Anesthetize the mice and secure them in a stereotactic frame.
- Inject cancer cells directly into the brain at specific coordinates.
3. Treatment and Monitoring:
- Administer the CDK inhibitor as described in Protocol 1. It is crucial to use inhibitors that can cross the blood-brain barrier.
- Monitor the health of the mice, including body weight and neurological signs.
- Survival is often a primary endpoint in orthotopic models.[5]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of CDK inhibitors and a typical experimental workflow for a xenograft study.
Caption: CDK Inhibitor Mechanism of Action.
Caption: In Vivo Xenograft Experimental Workflow.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacr.org [aacr.org]
- 3. oncotarget.com [oncotarget.com]
- 4. Therapeutic evaluation of palbociclib and its compatibility with other chemotherapies for primary and recurrent nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of CDK4/6 by Palbociclib Significantly Extends Survival in Medulloblastoma Patient-Derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Combination Therapy with CGP-74514 and Paclitaxel
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for investigating the therapeutic potential of a combination therapy involving CGP-74514, a selective cyclin-dependent kinase 1 (CDK1) inhibitor, and paclitaxel (B517696), a microtubule-stabilizing agent. While direct experimental data on the co-administration of CGP-74514 and paclitaxel is not extensively available in current literature, this document extrapolates from studies on other CDK1 inhibitors in combination with paclitaxel to provide a strong rationale and detailed experimental workflows. The provided protocols for in vitro assays are designed to enable the exploration of potential synergistic effects, mechanisms of action, and optimal dosing schedules for this novel drug combination.
Introduction
Paclitaxel is a cornerstone of chemotherapy for various solid tumors, exerting its cytotoxic effects by stabilizing microtubules, leading to mitotic arrest and subsequent apoptosis.[1][2][3] CGP-74514 is a potent and selective inhibitor of CDK1, a key kinase that governs the transition from the G2 to the M phase of the cell cycle and progression through mitosis.[4][5] The combination of these two agents is predicated on the hypothesis that sequential treatment—paclitaxel to induce mitotic arrest followed by a CDK1 inhibitor to enhance the apoptotic response—will result in synergistic cancer cell death. This approach has shown promise with other CDK1 inhibitors, suggesting its potential applicability to CGP-74514.[1][2]
Rationale for Combination Therapy
The primary rationale for combining paclitaxel and a CDK1 inhibitor like CGP-74514 lies in their complementary mechanisms of action targeting different stages of mitosis. Paclitaxel forces cells into a prolonged mitotic arrest by preventing the normal dynamics of the mitotic spindle.[6][7] CDK1, in complex with cyclin B, is essential for entry into and progression through mitosis.[4] Inhibition of CDK1 following paclitaxel-induced mitotic arrest is hypothesized to prevent cells from exiting mitosis and instead channel them towards an apoptotic fate. Studies with other CDK1 inhibitors like flavopiridol, roscovitine, and olomoucine (B1683950) have demonstrated that this sequence can significantly enhance the anticancer activity of paclitaxel.[1]
Signaling Pathways and Mechanism of Action
The proposed synergistic interaction between paclitaxel and CGP-74514 is centered on the cell cycle machinery and apoptotic pathways. Paclitaxel treatment leads to the activation of the spindle assembly checkpoint, causing a prolonged mitotic arrest. This arrest is dependent on the continued activity of the anaphase-promoting complex/cyclosome (APC/C), which is regulated by CDK1. By inhibiting CDK1, CGP-74514 can modulate the activity of downstream effectors, potentially lowering the threshold for apoptosis in mitotically arrested cells. One study on CGP-74514 in combination with TRAIL identified that it can reduce the levels of X-linked inhibitor of apoptosis protein (XIAP), a key anti-apoptotic protein.[8] This suggests a potential mechanism by which CGP-74514 could sensitize cancer cells to paclitaxel-induced apoptosis.
Caption: Proposed mechanism of synergistic action between paclitaxel and CGP-74514.
Quantitative Data Summary
While no quantitative data for the specific combination of CGP-74514 and paclitaxel is available, the following table summarizes the synergistic effects observed with other CDK1 inhibitors in combination with paclitaxel in A549 lung cancer cells.[1] This data can serve as a benchmark for designing and interpreting experiments with CGP-74514.
| Combination Treatment (Paclitaxel 10nM for 24h followed by) | Concentration of CDK1 Inhibitor | Reduction in Colony Formation (vs. Paclitaxel alone) |
| Roscovitine | 10µM | > 40% |
| Olomoucine | 100µM | > 75% |
Experimental Protocols
The following protocols are designed to assess the in vitro efficacy of the CGP-74514 and paclitaxel combination therapy.
Cell Culture
-
Culture the desired cancer cell line (e.g., A549, MCF-7, OVCAR-3) in the appropriate medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Ensure cells are in the logarithmic growth phase before initiating any experiment.
Combination Treatment Workflow
The sequence of drug administration is likely crucial for achieving a synergistic effect. Based on studies with other CDK1 inhibitors, a sequential treatment of paclitaxel followed by CGP-74514 is recommended.[1][2]
Caption: Sequential treatment workflow for in vitro assays.
Cell Viability Assay (MTT Assay)
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of paclitaxel alone, CGP-74514 alone, or in combination (sequentially as described in the workflow).
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) and use software like CompuSyn to determine the combination index (CI) to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Seed 1 x 10^6 cells in a 6-well plate and treat with the drugs as described.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 100 µL of Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of Annexin V binding buffer and analyze the cells by flow cytometry within 1 hour.[9]
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis
-
Seed 1 x 10^6 cells in a 6-well plate and treat with the drugs.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL PI.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the cell cycle distribution (G0/G1, S, G2/M phases) by flow cytometry.[9]
Conclusion and Future Directions
The combination of CGP-74514 and paclitaxel represents a rational and promising strategy for cancer therapy. The provided protocols offer a framework for the systematic in vitro evaluation of this combination. Future studies should focus on determining the optimal sequence and timing of drug administration, elucidating the detailed molecular mechanisms of synergy, and validating the in vitro findings in preclinical in vivo models. Such investigations are crucial for advancing this potential combination therapy towards clinical application.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Restoration of paclitaxel resistance by CDK1 intervention in drug-resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Prediction of paclitaxel sensitivity by CDK1 and CDK2 activity in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Proapoptotic role of CDK1 in overcoming paclitaxel resistance in ovarian cancer cells in response to combined treatment with paclitaxel and duloxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Paclitaxel Sensitivity of Ovarian Cancer can be enhanced by knocking down Pairs of Kinases that regulate MAP4 Phosphorylation and Microtubule Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CGP74514A enhances TRAIL-induced apoptosis in breast cancer cells by reducing X-linked inhibitor of apoptosis protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of CGP-74514 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP-74514 is a potent and selective inhibitor of Cyclin-Dependent Kinase 1 (CDK1). CDK1 is a key regulator of the G2/M transition in the cell cycle. Inhibition of CDK1 by CGP-74514 leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis in proliferating cancer cells. Flow cytometry is a powerful technique for the quantitative analysis of these cellular effects. This document provides detailed protocols for the preparation and analysis of CGP-74514 treated cells by flow cytometry to assess cell cycle distribution and apoptosis.
Data Presentation
The following tables summarize representative quantitative data from flow cytometry analysis of a human cancer cell line (e.g., HeLa) treated with CGP-74514 for 24 hours.
Table 1: Cell Cycle Distribution of HeLa Cells Treated with CGP-74514
| Treatment Concentration (µM) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Control) | 55.2 ± 3.1 | 25.8 ± 2.5 | 19.0 ± 1.8 |
| 1 | 48.1 ± 2.8 | 20.5 ± 2.1 | 31.4 ± 2.9 |
| 5 | 35.6 ± 3.5 | 15.2 ± 1.9 | 49.2 ± 4.1 |
| 10 | 22.3 ± 2.1 | 10.1 ± 1.5 | 67.6 ± 5.3 |
Table 2: Apoptosis Analysis of HeLa Cells Treated with CGP-74514
| Treatment Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| 0 (Control) | 95.1 ± 2.3 | 2.5 ± 0.8 | 2.4 ± 0.7 |
| 1 | 88.3 ± 3.1 | 8.1 ± 1.5 | 3.6 ± 0.9 |
| 5 | 72.5 ± 4.5 | 18.9 ± 3.2 | 8.6 ± 2.1 |
| 10 | 55.2 ± 5.1 | 29.8 ± 4.3 | 15.0 ± 3.5 |
Experimental Protocols
Protocol 1: Cell Cycle Analysis using Propidium (B1200493) Iodide Staining
This protocol details the steps for analyzing the cell cycle distribution of CGP-74514 treated cells using propidium iodide (PI) staining, which stoichiometrically binds to DNA.
Materials:
-
CGP-74514
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA
-
70% Ethanol (B145695), ice-cold
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment.
-
Allow cells to attach overnight.
-
Treat cells with desired concentrations of CGP-74514 (e.g., 0, 1, 5, 10 µM) for the desired time period (e.g., 24 hours).
-
-
Cell Harvesting:
-
Collect the cell culture medium (containing floating cells) into a centrifuge tube.
-
Wash the adherent cells with PBS and detach them using Trypsin-EDTA.
-
Combine the detached cells with the medium from the previous step.
-
Centrifuge at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Collect at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution based on DNA content.
-
Protocol 2: Apoptosis Assay using Annexin V and Propidium Iodide Staining
This protocol describes the detection of apoptosis by staining for externalized phosphatidylserine (B164497) with Annexin V and membrane integrity with PI.[1][2][3][4]
Materials:
-
CGP-74514
-
Cell culture medium
-
PBS, Ca2+/Mg2+ free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as in Protocol 1.
-
-
Cell Harvesting:
-
Follow the same procedure as in Protocol 1.
-
-
Staining:
-
Wash the cells once with cold PBS.
-
Centrifuge and resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI (100 µg/mL stock).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately on a flow cytometer.
-
Collect data for FITC (Annexin V) and PI fluorescence.
-
Use appropriate compensation controls (unstained, Annexin V only, PI only).
-
Analyze the dot plot to distinguish between viable, early apoptotic, and late apoptotic/nerotic cell populations.
-
Mandatory Visualization
Caption: Experimental workflow for flow cytometry analysis of CGP-74514 treated cells.
Caption: Signaling pathway of CGP-74514 inducing G2/M arrest and apoptosis.
References
- 1. CDK1 inhibition sensitizes normal cells to DNA damage in a cell cycle dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium Iodide Uptake, and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Caspase Activation Following CGP-74514 Exposure
Introduction
CGP-74514 is a potent and selective inhibitor of Cyclin-Dependent Kinase 1 (CDK1), a key regulator of the cell cycle.[1] Inhibition of CDK1 by CGP-74514 has been shown to block cell proliferation, induce cell cycle arrest at the G2/M phase, and trigger apoptosis in various cancer cell lines, including leukemia and liver cancer.[2] The apoptotic process induced by CGP-74514 involves extensive mitochondrial damage and the activation of the caspase cascade, a family of cysteine proteases that are central executioners of apoptosis.[1][2]
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to measure the activation of key caspases—initiator caspases (caspase-8, caspase-9) and effector caspases (caspase-3/7)—following cellular exposure to CGP-74514.
Mechanism of Action: CGP-74514-Induced Apoptosis
CGP-74514 exerts its pro-apoptotic effects primarily by inhibiting CDK1. CDK1 activity is known to influence the function of Bcl-2 family proteins, which regulate mitochondrial integrity.[3][4] By inhibiting CDK1, CGP-74514 can lead to an imbalance between pro- and anti-apoptotic Bcl-2 family proteins, causing mitochondrial damage, cytochrome c release, and subsequent activation of the intrinsic apoptotic pathway.[1] This pathway converges on the activation of caspase-9, which in turn activates effector caspases like caspase-3.[1][5] Studies have also indicated that the extrinsic pathway, initiated by caspase-8, may be involved, as caspase-8 inhibitors can oppose CGP-74514-induced caspase-9 activation.[1]
Caption: CGP-74514 induced apoptosis signaling pathway.
Data Presentation: Quantifying Caspase Activation
Quantitative data from caspase activation assays should be recorded systematically. The following tables provide templates for organizing experimental results.
Table 1: Caspase-3/7 Colorimetric Assay Data
| Treatment | Concentration (µM) | Incubation Time (hr) | Absorbance (405 nm) | Fold Increase vs. Control |
|---|---|---|---|---|
| Vehicle (DMSO) | - | 24 | 0.150 | 1.0 |
| CGP-74514 | 1 | 24 | 0.315 | 2.1 |
| CGP-74514 | 5 | 24 | 0.675 | 4.5 |
| CGP-74514 | 10 | 24 | 0.930 | 6.2 |
Table 2: Caspase-8 Fluorometric Assay Data
| Treatment | Concentration (µM) | Incubation Time (hr) | Relative Fluorescence Units (RFU) | Fold Increase vs. Control |
|---|---|---|---|---|
| Vehicle (DMSO) | - | 18 | 1,250 | 1.0 |
| CGP-74514 | 5 | 18 | 4,375 | 3.5 |
| Positive Control | - | 18 | 9,800 | 7.8 |
Table 3: Western Blot Densitometry for Cleaved Caspase-9
| Treatment | Concentration (µM) | Cleaved Caspase-9 (p37/p35) Band Intensity | β-Actin Band Intensity | Normalized Cleaved Caspase-9 Level |
|---|---|---|---|---|
| Vehicle (DMSO) | - | 15,000 | 850,000 | 0.018 |
| CGP-74514 | 5 | 180,000 | 845,000 | 0.213 |
Experimental Workflow and Protocols
A generalized workflow for assessing caspase activation is outlined below. This involves cell culture, induction of apoptosis with CGP-74514, sample preparation, and finally, the specific caspase assay.
Caption: General experimental workflow for caspase assays.
Protocol 1: Caspase-3/7 Colorimetric Assay
This assay quantifies the activity of effector caspases-3 and -7, which recognize the DEVD peptide sequence.[6][7] Cleavage of the p-nitroanilide (pNA) from the substrate Ac-DEVD-pNA results in a yellow product measured at 405 nm.[8]
Principle Caspase-3/7 in apoptotic cell lysates cleaves the substrate Ac-DEVD-pNA, releasing the chromophore pNA. The absorbance of pNA, measured at 405 nm, is directly proportional to the caspase-3/7 activity in the lysate.
Materials
-
CGP-74514 (Tocris, Cat. No. 1667 or equivalent)
-
Caspase-3 Colorimetric Assay Kit (Sigma-Aldrich, Cat. No. CASP3C; Abcam, Cat. No. ab39401; or equivalent)
-
Cell Lysis Buffer
-
2x Reaction Buffer
-
Dithiothreitol (DTT)
-
Substrate: Ac-DEVD-pNA
-
96-well flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure
-
Cell Seeding and Treatment: Seed 2-5 x 10⁶ cells per well in a 6-well plate and culture overnight. Treat cells with the desired concentrations of CGP-74514 (e.g., 5 µM) and a vehicle control (DMSO) for the desired time (e.g., 18-24 hours).[1][2]
-
Cell Harvesting: Collect both floating and adherent cells by centrifugation at 600 x g for 5 minutes at 4°C. Wash the cell pellet once with ice-cold PBS and discard the supernatant.
-
Lysate Preparation: Resuspend the cell pellet in 50 µL of ice-cold Cell Lysis Buffer. Incubate on ice for 15-20 minutes.[8]
-
Centrifugation: Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Transfer the supernatant (cytosolic extract) to a new pre-chilled tube. Determine the protein concentration of each lysate using a Bradford or BCA protein assay.
-
Assay Reaction:
-
Load 50-100 µg of protein per well into a 96-well plate. Adjust the volume of each sample to 50 µL with Cell Lysis Buffer.
-
Prepare the Reaction Buffer by adding DTT to the 2x Reaction Buffer (final concentration 10 mM).[8]
-
Add 50 µL of 2x Reaction Buffer with DTT to each well.[6]
-
Add 5 µL of the Ac-DEVD-pNA substrate to each well.[6]
-
-
Incubation and Measurement: Incubate the plate at 37°C for 1-2 hours, protected from light. Measure the absorbance at 405 nm using a microplate reader.[6][8]
-
Data Analysis: Subtract the background reading (buffer and substrate only) from all samples. Calculate the fold increase in caspase activity by comparing the absorbance of CGP-74514-treated samples to the vehicle control.
Protocol 2: Caspase-8 Fluorometric Assay
This assay measures the activity of the initiator caspase-8, which recognizes the IETD peptide sequence.[9][10] Cleavage of 7-amino-4-trifluoromethyl coumarin (B35378) (AFC) from the substrate Ac-IETD-AFC produces a fluorescent signal.[11]
Principle Active caspase-8 cleaves the substrate Ac-IETD-AFC, releasing the fluorescent group AFC. The fluorescence intensity (Excitation/Emission ~400/505 nm) is proportional to the caspase-8 activity.
Materials
-
CGP-74514
-
Caspase-8 Fluorometric Assay Kit (R&D Systems, Cat. No. BF3100; Cell Biologics, Cat. No. CBA-1018; or equivalent)[9][10]
-
Cell Lysis Buffer
-
2x Reaction Buffer
-
DTT
-
Substrate: Ac-IETD-AFC
-
96-well black, flat-bottom microplate
-
Fluorometric microplate reader (Ex/Em = 400/505 nm)
-
Cultured cells
Procedure
-
Cell Seeding and Treatment: Follow Step 1 from Protocol 1.
-
Cell Harvesting and Lysate Preparation: Follow Steps 2-5 from Protocol 1.
-
Assay Reaction:
-
Incubation and Measurement: Incubate the plate at 37°C for 1-2 hours, protected from light.[10] Measure fluorescence using a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[9][11]
-
Data Analysis: Subtract the background fluorescence. Calculate the fold increase in caspase-8 activity by comparing the RFU of treated samples to the vehicle control.
Protocol 3: Western Blot for Cleaved Caspase-9
Western blotting provides a semi-quantitative method to visualize the cleavage of pro-caspase-9 into its active fragments.[12][13]
Principle Upon activation of the intrinsic pathway, pro-caspase-9 (47 kDa) is cleaved to produce active large subunits (p37 and p35).[5][14] These cleaved fragments can be detected by antibodies that specifically recognize the cleaved forms, confirming caspase-9 activation.[15]
Materials
-
CGP-74514
-
RIPA or CHAPS lysis buffer with protease inhibitors
-
SDS-PAGE gels (e.g., 12% acrylamide)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Rabbit anti-Cleaved Caspase-9 (Asp330 or Asp315) (e.g., Cell Signaling Technology, #9501 or #9505)[5][14]
-
Primary antibody: Mouse or Rabbit anti-β-Actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure
-
Cell Treatment and Lysis: Treat cells with CGP-74514 as described previously. Harvest cells, wash with PBS, and lyse in ice-cold lysis buffer.
-
Protein Quantification: Determine protein concentration of the cleared lysates.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against cleaved caspase-9 (e.g., diluted 1:1000 in blocking buffer) overnight at 4°C.[5]
-
Wash the membrane 3 times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane 3 times with TBST. Apply ECL substrate and visualize the protein bands using an imaging system.
-
Re-probing: Strip the membrane (if necessary) and re-probe with an antibody for a loading control (e.g., β-actin) to ensure equal protein loading.
-
Analysis: Perform densitometry analysis on the bands corresponding to cleaved caspase-9 and the loading control. Normalize the cleaved caspase-9 signal to the loading control signal.
Protocol 4: Flow Cytometry Analysis of Active Caspases
Flow cytometry allows for the quantification of caspase activation at the single-cell level using fluorescently labeled inhibitors of caspases (FLICA).[16][17]
Principle Cell-permeable, non-toxic fluorescently labeled peptide inhibitors (e.g., FAM-DEVD-FMK for caspase-3/7) covalently bind to the active site of caspases.[18][19] The resulting fluorescent signal within the cell is a direct measure of active caspases and can be quantified by flow cytometry.
Materials
-
CGP-74514
-
FAM Caspase-3/7 Assay Kit (or other caspase-specific FLICA kit)
-
Binding Buffer
-
Propidium Iodide (PI) or other viability dye
-
FACS tubes
-
Flow cytometer (e.g., with 488 nm excitation laser)
Procedure
-
Cell Seeding and Treatment: Seed 1 x 10⁶ cells per sample. Treat with CGP-74514 and controls as described previously.
-
Staining with FLICA Reagent:
-
Cell Harvesting and Washing:
-
Collect cells into FACS tubes and centrifuge at 300 x g for 5 minutes.
-
Wash the cells twice with 1x Assay/Binding Buffer to remove any unbound reagent.
-
-
Viability Staining (Optional): Resuspend cells in 0.5 mL of Assay Buffer. Add a viability dye like Propidium Iodide (PI) to distinguish between apoptotic and necrotic cells.
-
Flow Cytometry Acquisition: Analyze the samples on a flow cytometer. Use the FITC channel (or equivalent for the specific fluorophore) to detect FLICA-positive (apoptotic) cells and the appropriate channel for the viability dye.
-
Data Analysis: Gate on the cell population of interest. Quantify the percentage of FLICA-positive cells, which represents the population of cells with active caspases. Differentiate between early apoptotic (FLICA-positive, PI-negative) and late apoptotic/necrotic (FLICA-positive, PI-positive) cells.
References
- 1. Induction of apoptosis in human leukemia cells by the CDK1 inhibitor CGP74514A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jofamericanscience.org [jofamericanscience.org]
- 3. Cdk1/cyclin B plays a key role in mitotic arrest-induced apoptosis by phosphorylation of Mcl-1, promoting its degradation and freeing Bak from sequestration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK1 switches mitotic arrest to apoptosis by phosphorylating Bcl-2/Bax family proteins during treatment with microtubule interfering agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cleaved Caspase-9 (Asp330) Antibody (Human Specific) | Cell Signaling Technology [cellsignal.com]
- 6. cosmobiousa.com [cosmobiousa.com]
- 7. apexbt.com [apexbt.com]
- 8. genscript.com [genscript.com]
- 9. Caspase-8 Fluorometric Assay Kit [cellbiologics.com]
- 10. resources.rndsystems.com [resources.rndsystems.com]
- 11. apexbt.com [apexbt.com]
- 12. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cleaved Caspase-9 (Asp315) Antibody | Cell Signaling Technology [cellsignal.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 17. Caspase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 18. stemcell.com [stemcell.com]
- 19. docs.aatbio.com [docs.aatbio.com]
Application Notes and Protocols for PARP Cleavage Assay Using CGP-74514A Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing CGP-74514A dihydrochloride (B599025) to induce apoptosis and assess PARP cleavage, a key biomarker of this process. The protocols outlined below are intended for research purposes in a laboratory setting.
Introduction
CGP-74514A dihydrochloride is a potent and selective inhibitor of Cyclin-Dependent Kinase 1 (CDK1).[1][2][3] Inhibition of CDK1 disrupts cell cycle progression, leading to G2/M arrest and subsequently inducing apoptosis in various cancer cell lines, including leukemia, breast cancer, and liver cancer.[1][4][5][6] A hallmark of apoptosis is the cleavage of Poly (ADP-ribose) polymerase (PARP), a 116 kDa nuclear protein involved in DNA repair.[7][8] During apoptosis, PARP is cleaved by activated caspases, primarily caspase-3 and caspase-7, into an 89 kDa catalytic fragment and a 24 kDa DNA-binding domain.[7][9][10] The detection of the 89 kDa PARP fragment is a widely used method to quantify apoptotic cell death.
The following protocols detail the use of CGP-74514A dihydrochloride to induce PARP cleavage and the subsequent detection of the cleavage product by Western blotting.
Signaling Pathway of CGP-74514A-Induced Apoptosis and PARP Cleavage
CGP-74514A, as a selective CDK1 inhibitor, triggers the intrinsic apoptotic pathway.[4] Inhibition of CDK1 leads to mitochondrial damage, which results in the release of pro-apoptotic factors like cytochrome c and Smac/DIABLO into the cytoplasm.[2][4] Cytochrome c associates with Apaf-1 and pro-caspase-9 to form the apoptosome, leading to the activation of caspase-9.[11][12] Activated caspase-9 then activates downstream effector caspases, such as caspase-3 and caspase-7.[11][12] These executioner caspases are responsible for cleaving key cellular substrates, including PARP, ultimately leading to the morphological and biochemical hallmarks of apoptosis.[7][8]
Signaling pathway of CGP-74514A-induced PARP cleavage.
Experimental Protocols
Materials and Reagents
-
Cell Lines: Human cancer cell lines susceptible to CDK1 inhibition-induced apoptosis (e.g., U937, HL-60, MCF-7, HepG2).[1][4][5]
-
CGP-74514A dihydrochloride: Prepare a stock solution (e.g., 10 mM) in sterile DMSO and store at -20°C.
-
Cell Culture Medium: Appropriate medium and supplements for the chosen cell line.
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin Solution
-
Trypsin-EDTA (for adherent cells)
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitors.
-
Protein Assay Kit: BCA or Bradford assay.
-
SDS-PAGE Gels
-
PVDF or Nitrocellulose Membranes
-
Transfer Buffer
-
Blocking Buffer: 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-cleaved PARP (Asp214) antibody (recognizes the 89 kDa fragment).
-
Mouse or rabbit anti-total PARP antibody.
-
Antibody against a loading control (e.g., β-actin, GAPDH).
-
-
Secondary Antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Chemiluminescent Substrate
-
Imaging System: For detecting chemiluminescence.
Experimental Workflow
Experimental workflow for PARP cleavage assay.
Step-by-Step Protocol
-
Cell Seeding:
-
For adherent cells, seed them in culture plates at a density that will result in 70-80% confluency at the time of treatment.
-
For suspension cells, seed them at a density of approximately 0.5 - 1 x 10^6 cells/mL.
-
Allow the cells to attach and resume logarithmic growth (typically overnight).
-
-
CGP-74514A Treatment:
-
Prepare fresh dilutions of CGP-74514A dihydrochloride in complete culture medium from the stock solution.
-
A dose-response experiment is recommended to determine the optimal concentration for your cell line (a typical starting range is 1-10 µM). A concentration of 5 µM has been shown to be effective in inducing apoptosis in several cell lines.[1][2][4]
-
Include a vehicle control (DMSO) at the same final concentration as in the treated samples.
-
Replace the existing medium with the medium containing the desired concentrations of CGP-74514A or vehicle.
-
Incubate the cells for a time course (e.g., 4, 8, 12, 24 hours) to determine the optimal time point for PARP cleavage. Apoptosis can be observed as early as 4 hours, with significant levels by 24 hours.[2][4]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, harvest the cells. For adherent cells, wash with ice-cold PBS and then scrape into lysis buffer. For suspension cells, centrifuge to pellet the cells, wash with ice-cold PBS, and then resuspend in lysis buffer.
-
Incubate the lysates on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a fresh tube.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
Western Blotting:
-
Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved PARP (89 kDa) overnight at 4°C with gentle agitation. It is also recommended to probe a separate blot or strip the current blot and re-probe for total PARP and a loading control.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Data Analysis:
-
Perform densitometry analysis on the resulting bands using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the cleaved PARP band to the intensity of the corresponding loading control band.
-
Calculate the fold change in cleaved PARP levels in the treated samples relative to the vehicle control.
-
Data Presentation
The following table provides an example of how to present quantitative data from a PARP cleavage assay using CGP-74514A. The data presented here is illustrative and based on findings from the literature.[2][4]
| Cell Line | CGP-74514A Concentration (µM) | Treatment Time (hours) | Fold Increase in Cleaved PARP (Normalized to Control) | Percentage of Apoptotic Cells |
| U937 | 5 | 18 | Significant increase | 30-95% |
| HL-60 | 5 | 18 | Significant increase | 30-95% |
| MCF-7 | 5 | 24 | Significant increase | ~65% (in combination with TRAIL)[5] |
| HepG2 | 5 | 24 | Marked increase | Not specified |
Note: The exact fold increase and percentage of apoptosis will vary depending on the cell line, experimental conditions, and the specific antibodies used. It is crucial to perform appropriate controls and replicate experiments to ensure the validity of the results.
Troubleshooting
-
No or weak cleaved PARP signal:
-
Increase the concentration of CGP-74514A or the treatment time.
-
Confirm the activity of the compound.
-
Check the integrity and concentration of your protein samples.
-
Ensure the primary and secondary antibodies are working correctly and used at the recommended dilutions.
-
-
High background on the Western blot:
-
Increase the number and duration of washes.
-
Optimize the blocking conditions (time, blocking agent).
-
Use a lower concentration of the primary or secondary antibody.
-
-
Uneven loading:
-
Ensure accurate protein quantification.
-
Be careful when loading the gel to ensure equal volumes and concentrations.
-
Always normalize to a reliable loading control.
-
References
- 1. jofamericanscience.org [jofamericanscience.org]
- 2. medkoo.com [medkoo.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. tandfonline.com [tandfonline.com]
- 5. CGP74514A Enhances TRAIL-induced Apoptosis in Breast Cancer Cells by Reducing X-linked Inhibitor of Apoptosis Protein | Anticancer Research [ar.iiarjournals.org]
- 6. CGP74514A enhances TRAIL-induced apoptosis in breast cancer cells by reducing X-linked inhibitor of apoptosis protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PARP-1 cleavage fragments: signatures of cell-death proteases in neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Poly (ADP-ribose) polymerase cleavage monitored in situ in apoptotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The 89-kDa PARP1 cleavage fragment serves as a cytoplasmic PAR carrier to induce AIF-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The 89-kDa PARP1 cleavage fragment serves as a cytoplasmic PAR carrier to induce AIF-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Troubleshooting & Optimization
CGP-74514 dihydrochloride off-target effects in cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using CGP-74514 dihydrochloride (B599025). The information addresses potential off-target effects and provides guidance for interpreting experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of CGP-74514 dihydrochloride?
A1: this compound is a potent, ATP-competitive inhibitor of Cyclin-Dependent Kinase 1 (CDK1)/cyclin B, with a reported IC50 of 25 nM.[1] It is often used to arrest cells in the G2/M phase of the cell cycle.[1]
Q2: Is this compound a highly selective inhibitor?
A2: While initially reported as a selective CDK1 inhibitor, subsequent studies have revealed that this compound exhibits a more promiscuous kinase inhibition profile.[2] It has been shown to inhibit other cyclin-dependent kinases, including CDK2 and CDK5, and to a lesser extent, CDKs 4, 7, and 9.[2] Therefore, it is more accurately described as a pan-CDK inhibitor.
Q3: What are the known off-target effects of this compound?
A3: Beyond its activity on various CDKs, this compound has been shown to inhibit other kinases at higher concentrations. For example, it affects the activity of Protein Kinase Cα (PKCα) with an IC50 of 6.1 µM and Protein Kinase A (PKA) with an IC50 of 125 µM.[1] Comprehensive kinase profiling has revealed a broader range of off-target interactions (see Data Presentation section).
Q4: My cells are showing a phenotype that is inconsistent with CDK1 inhibition alone. Could this be due to off-target effects?
A4: Yes, it is highly probable. Given the pan-CDK inhibitor nature of CGP-74514 and its potential to inhibit other kinases at micromolar concentrations, unexpected cellular phenotypes are likely a result of off-target activities. It is crucial to consider the inhibition of other CDKs and kinases in your experimental system.
Q5: How can I confirm if the observed effects in my experiment are due to on-target (CDK1) or off-target inhibition?
A5: To dissect on-target from off-target effects, consider the following approaches:
-
Use a more selective CDK1 inhibitor: Compare the phenotype induced by CGP-74514 with that of a structurally different and more selective CDK1 inhibitor.
-
Rescue experiments: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of CDK1.
-
Dose-response analysis: Characterize the concentration at which you observe the phenotype of interest. If it occurs at concentrations significantly higher than the IC50 for CDK1, off-target effects are more likely.
Data Presentation
Kinase Inhibition Profile of this compound
The following tables summarize the quantitative data on the inhibitory activity of this compound against its primary target and known off-target kinases.
| Primary Target | IC50 (nM) | Reference |
| CDK1/cyclin B | 25 | [1] |
| Off-Target Kinases | IC50 (µM) | Percent Inhibition @ 1µM | Percent Inhibition @ 10µM | Reference |
| PKCα | 6.1 | - | - | [1] |
| PKA | 125 | - | - | [1] |
| EGFR | >10 | - | - | [1] |
| PRKD1 (Protein Kinase D1) | - | 61.0% | 90.8% | [2] |
A comprehensive KINOMEscan® dataset for CGP-74514A is available through the HMS LINCS Project, which can provide a broader view of its selectivity.
Experimental Protocols
Protocol 1: In Vitro Kinase Assay (Radiometric)
This protocol provides a general method for determining the IC50 of this compound against a purified kinase.
Materials:
-
Purified active kinase
-
Kinase-specific substrate (peptide or protein)
-
This compound stock solution (in DMSO)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-³²P]ATP
-
10% Phosphoric acid
-
P81 phosphocellulose paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In a microcentrifuge tube, add the kinase, its specific substrate, and the diluted inhibitor or vehicle (DMSO).
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a predetermined optimal time (e.g., 30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times with 10% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Air dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based Target Engagement Assay (NanoBRET™)
This protocol describes a method to quantify the engagement of this compound with a target kinase in living cells.
Materials:
-
Cells engineered to express the kinase of interest fused to NanoLuc® luciferase.
-
NanoBRET™ fluorescent tracer specific for the kinase.
-
This compound stock solution (in DMSO).
-
Opti-MEM® I Reduced Serum Medium.
-
White, 96-well assay plates.
-
Luminometer capable of measuring BRET.
Procedure:
-
Seed the engineered cells into a white 96-well plate and incubate overnight.
-
Prepare serial dilutions of this compound in Opti-MEM®.
-
Add the diluted inhibitor or vehicle (DMSO) to the cells and incubate for a specified time (e.g., 2 hours) at 37°C in a CO2 incubator.
-
Add the NanoBRET™ fluorescent tracer to all wells.
-
Equilibrate the plate at room temperature for 15 minutes.
-
Measure the donor (460 nm) and acceptor (610 nm) emission signals using a BRET-capable luminometer.
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the logarithm of the inhibitor concentration to determine the IC50 for target engagement.
Mandatory Visualization
Caption: On- and off-target signaling of CGP-74514.
Caption: Troubleshooting workflow for unexpected phenotypes.
References
CGP-74514 dihydrochloride stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of CGP-74514 dihydrochloride (B599025) in cell culture media. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving CGP-74514 dihydrochloride?
A1: this compound is soluble in both water and DMSO. For cell culture experiments, it is advisable to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: Store the solid compound desiccated at room temperature. For stock solutions, it is recommended to store them at -20°C for long-term use. Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.
Q3: Is there any available data on the stability of this compound in specific cell culture media?
A3: Currently, there is limited publicly available data on the stability of this compound in various cell culture media. The stability of the compound can be influenced by several factors, including the composition of the medium, its pH, and the incubation temperature. Therefore, it is highly recommended to determine the stability of this compound in your specific experimental setup. A detailed protocol for assessing stability is provided in the "Experimental Protocols" section of this guide.
Q4: How can I determine the stability of this compound in my cell culture medium?
A4: The stability can be assessed by incubating the compound in your cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2) for different durations. The concentration of the remaining intact compound can then be quantified using analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed in cell culture medium after adding this compound. | The final concentration of the compound exceeds its solubility limit in the medium. The DMSO concentration in the final medium is too high. | Ensure the final concentration of this compound is within its solubility range for aqueous solutions. Keep the final DMSO concentration in the culture medium below 0.5% to avoid solvent-induced precipitation and cytotoxicity. |
| Inconsistent or unexpected experimental results. | The compound may be degrading in the cell culture medium over the course of the experiment. | Perform a stability study of this compound in your specific cell culture medium and under your experimental conditions to determine its half-life. Based on the stability data, you may need to replenish the compound by performing partial media changes during long-term experiments. |
| High background signal or interference in analytical measurements (HPLC, LC-MS). | Components of the cell culture medium (e.g., serum proteins, phenol (B47542) red) can interfere with the detection of the compound. | Prepare appropriate controls, including the cell culture medium without the compound and the compound in a simple buffer (e.g., PBS), to identify and subtract any background signals. Use a suitable sample preparation method, such as protein precipitation or solid-phase extraction, to remove interfering substances before analysis. |
Quantitative Data Summary
The following tables provide a summary of the solubility and recommended storage conditions for this compound.
Table 1: Solubility of this compound
| Solvent | Maximum Concentration |
| Water | 50 mM |
| DMSO | 100 mM |
Table 2: Recommended Storage Conditions
| Form | Storage Temperature | Duration |
| Solid | Room Temperature (desiccated) | Short-term |
| Stock Solution (in DMSO) | -20°C | Long-term |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general method to determine the stability of this compound in a specific cell culture medium using HPLC.
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) supplemented as required for your experiments (e.g., with FBS, antibiotics)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator (37°C, 5% CO2)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid or Trifluoroacetic acid (TFA) for mobile phase modification
-
Microcentrifuge tubes
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Spike the cell culture medium: Add the stock solution to the pre-warmed cell culture medium to achieve the desired final concentration (e.g., 10 µM). Also, prepare a control sample by spiking the compound into PBS at the same concentration.
-
Incubation: Aliquot the spiked medium and PBS into separate microcentrifuge tubes for each time point. Incubate the tubes at 37°C in a 5% CO2 incubator.
-
Sample collection: At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), remove one tube of the spiked medium and one of the spiked PBS. Immediately store the samples at -80°C to halt any further degradation until analysis. The t=0 sample should be processed immediately after preparation.
-
Sample preparation for HPLC:
-
Thaw the samples.
-
To precipitate proteins, add a cold organic solvent (e.g., 3 volumes of acetonitrile) to each sample.
-
Vortex thoroughly and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube for HPLC analysis.
-
-
HPLC analysis:
-
Set up the HPLC system with an appropriate mobile phase gradient (e.g., a gradient of acetonitrile and water with 0.1% formic acid).
-
Inject the prepared samples.
-
Monitor the elution of this compound by detecting its absorbance at a suitable wavelength (to be determined by a UV scan of the compound).
-
-
Data analysis:
-
Measure the peak area of the this compound peak at each time point.
-
Normalize the peak area at each time point to the peak area at t=0 to determine the percentage of the compound remaining.
-
Plot the percentage of remaining compound against time to visualize the stability profile. The data from the PBS control will indicate the stability of the compound in a simple aqueous buffer, while the data from the cell culture medium will show its stability in the presence of medium components.
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Simplified signaling pathway of CDK1 inhibition by CGP-74514.
preventing CGP-74514 dihydrochloride precipitation in media
Welcome to the technical support center for CGP-74514 dihydrochloride (B599025). This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this potent CDK1 inhibitor in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the prevention of its precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving CGP-74514 dihydrochloride?
A1: this compound is soluble in both water and dimethyl sulfoxide (B87167) (DMSO). For cell-based assays, preparing a concentrated stock solution in sterile DMSO is a common practice.
Q2: What are the maximum solubility concentrations for this compound?
A2: The maximum solubility is up to 50 mM in water and up to 100 mM in DMSO. It is advisable to consult the certificate of analysis for batch-specific data.
Q3: My this compound, dissolved in DMSO, precipitates when I add it to my cell culture medium. Why is this happening?
A3: This is a common issue known as "crashing out" that occurs with many small molecules dissolved in organic solvents.[1] When the concentrated DMSO stock is added to the aqueous environment of the cell culture medium, the DMSO disperses rapidly. This solvent shift can cause the local concentration of the compound to exceed its aqueous solubility limit, leading to precipitation.[1][2]
Q4: Can the final concentration of DMSO in the culture medium affect my cells?
A4: Yes, high concentrations of DMSO can be toxic to cells. Most cell lines can tolerate a final DMSO concentration of up to 0.5%, and often it is recommended to keep it below 0.1%.[2][3] It is crucial to include a vehicle control in your experiments, which consists of the culture medium with the same final concentration of DMSO used for the compound treatment.[3]
Q5: How should I store the solid compound and my stock solutions?
A5: The solid form of this compound should be stored desiccated at room temperature. Once dissolved, it is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[2] These aliquots should be stored in tightly sealed vials at -20°C or -80°C.[3][4] Generally, stock solutions in DMSO are usable for up to one month when stored at -20°C.
Troubleshooting Guide: Preventing Precipitation
This guide provides step-by-step instructions to help you avoid the precipitation of this compound in your cell culture experiments.
Issue 1: Immediate Precipitation Upon Addition to Media
-
Cause A: Exceeding Aqueous Solubility. The final concentration of this compound in the media is higher than its aqueous solubility limit.
-
Cause B: Rapid Solvent Shift. The abrupt change from a high DMSO concentration to an aqueous environment causes the compound to fall out of solution.[1][2]
Solutions:
-
Lower the Final Working Concentration: If your experimental design allows, try using a lower final concentration of the inhibitor.
-
Prepare a High-Concentration Stock Solution: This allows for the addition of a smaller volume of the DMSO stock to your media, thereby reducing the solvent shock effect.
-
Implement a Stepwise Dilution Protocol: Instead of adding the highly concentrated DMSO stock directly into your full volume of media, perform one or more intermediate dilution steps.[2][3]
Issue 2: Precipitate Forms Over Time in the Incubator
-
Cause A: Temperature Fluctuations. Changes in temperature can affect the solubility of the compound.
-
Cause B: Compound Instability in Aqueous Solution. Some compounds can degrade or become less soluble over longer incubation periods in aqueous media.
Solutions:
-
Pre-warm the Media: Ensure your culture medium is pre-warmed to 37°C before adding the inhibitor.[2]
-
Prepare Fresh Working Solutions: It is best practice to prepare fresh dilutions of the inhibitor for each experiment.[4]
-
Check for Media Component Interactions: Although less common, components in the media could potentially interact with the compound. The presence of serum proteins, like albumin, can sometimes help to increase the apparent solubility of hydrophobic compounds.[2]
Data Presentation
| Property | Value | Source |
| Molecular Weight | 458.82 g/mol | |
| Solubility in Water | Up to 50 mM | |
| Solubility in DMSO | Up to 100 mM | |
| Recommended Storage (Solid) | Desiccate at Room Temperature | |
| Recommended Storage (Solution) | Aliquot and store at -20°C or -80°C | [3][4] |
| Tolerated Final DMSO % in Media | < 0.5% (cell line dependent) | [2][3] |
Experimental Protocols & Visualizations
Protocol for Preparing a Non-Precipitating Working Solution of this compound
This protocol details the recommended stepwise dilution method to prevent precipitation.
Objective: To prepare a final working solution of this compound in cell culture media with a final DMSO concentration of ≤ 0.1%.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile complete cell culture medium (containing serum, if applicable), pre-warmed to 37°C
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a High-Concentration Stock Solution (e.g., 50 mM in DMSO):
-
Calculate the required mass of this compound to prepare your desired volume and concentration of the stock solution.
-
Add the appropriate volume of sterile DMSO to the vial of this compound.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
-
-
Prepare an Intermediate Dilution in DMSO (if necessary):
-
For very low final concentrations, it may be beneficial to first make an intermediate dilution of your stock solution in DMSO. This helps in accurately pipetting small volumes.
-
-
Prepare the Final Working Solution (Stepwise Dilution):
-
Thaw an aliquot of the stock solution and bring it to room temperature.
-
In a sterile tube, add the required volume of your pre-warmed complete culture medium.
-
While gently vortexing the tube of media, add the calculated small volume of the this compound DMSO stock solution drop-wise.
-
Ensure the final concentration of DMSO does not exceed a level toxic to your cells (e.g., ≤ 0.1%).
-
Example Calculation for a 10 µM Final Concentration:
-
Start with a 50 mM stock solution in DMSO.
-
To achieve a 10 µM final concentration in 10 mL of media, you would need to add 2 µL of the 50 mM stock.
-
The final DMSO concentration would be (2 µL / 10,000 µL) * 100% = 0.02%, which is well-tolerated by most cell lines.
Experimental Workflow Diagram
Caption: Workflow for preparing and using this compound.
Troubleshooting Logic Diagram
Caption: Logic diagram for troubleshooting precipitation issues.
References
Technical Support Center: CGP-74514 Dihydrochloride and G2/M Cell Cycle Arrest
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using CGP-74514 dihydrochloride (B599025) to induce G2/M cell cycle arrest.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of CGP-74514 dihydrochloride?
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 1 (CDK1).[1][2][3][4] The inhibition of the CDK1/cyclin B complex blocks the transition of cells from the G2 phase to the M phase of the cell cycle, leading to G2/M arrest and subsequent induction of apoptosis in tumor cells.[1]
Q2: What is a recommended starting concentration and treatment time for inducing G2/M arrest with CGP-74514?
Based on available literature, a starting point for concentration could be in the range of 1 µM to 5 µM. For instance, in U937 leukemia cells, an initial G2/M arrest was observed at approximately 1 µM.[2] In another study with human leukemia cells, treatment with 5 µM for 18 hours led to changes in cell cycle-related proteins.[5] However, the optimal concentration and duration of treatment are cell-type dependent and should be determined empirically through a dose-response and time-course experiment.
Q3: How can I confirm that CGP-74514 treatment has induced G2/M arrest?
G2/M arrest is typically confirmed by analyzing the DNA content of the cell population using flow cytometry after staining with a fluorescent DNA dye like propidium (B1200493) iodide (PI) or DAPI. Cells arrested in G2/M will have a 4N DNA content. Additionally, you can perform Western blotting to assess the levels of key G2/M checkpoint proteins such as phosphorylated histone H3 (a marker for mitosis), cyclin B1, and CDK1.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No significant increase in G2/M population after treatment. | - Suboptimal drug concentration or treatment time: The concentration of CGP-74514 may be too low, or the incubation time may be too short for the specific cell line. - Cell line resistance: Some cell lines may be less sensitive to CDK1 inhibition. - Improper cell handling: Cells were not in the exponential growth phase when treated. | - Perform a dose-response experiment with a range of CGP-74514 concentrations (e.g., 0.1 µM to 10 µM). - Conduct a time-course experiment at an effective concentration (e.g., 6, 12, 24, 48 hours). - Ensure cells are seeded at a low density and are actively proliferating before adding the drug.[6] |
| High cell death observed after treatment. | - Drug concentration is too high: High concentrations of CGP-74514 can lead to apoptosis.[2][5] - Prolonged treatment time: Extended exposure to the drug can induce cytotoxicity. | - Reduce the concentration of CGP-74514. - Shorten the treatment duration. - Perform an apoptosis assay (e.g., Annexin V staining) to distinguish between cell cycle arrest and apoptosis. |
| Poor resolution of cell cycle phases in flow cytometry data. | - Improper sample preparation: Cell clumps or debris can interfere with the analysis.[6] - Incorrect staining: Insufficient staining with the DNA dye.[6][7] - High flow rate: Running samples too quickly can decrease resolution.[6][7] | - Filter the cell suspension through a nylon mesh before analysis to remove aggregates.[6] - Ensure proper fixation and permeabilization, and use the recommended concentration of the DNA staining solution. - Run the samples at the lowest possible flow rate on the cytometer.[6][7] |
| Unexpected changes in protein expression in Western Blots. | - Antibody issues: The primary or secondary antibody may not be specific or may have been stored improperly. - Loading control variability: Inconsistent protein loading between lanes. | - Validate antibodies using positive and negative controls. - Use a reliable loading control (e.g., GAPDH, β-actin) and ensure equal protein loading across all lanes. |
Quantitative Data Summary
The following table summarizes quantitative data reported for CGP-74514A (dihydrochloride) from available literature.
| Parameter | Value | Cell Line | Reference |
| IC₅₀ (CDK1) | 25 nM | - | [1][2] |
| Concentration for G2/M Arrest | ~1 µM | U937 (human leukemia) | [2] |
| Treatment for Protein Analysis | 5 µM for 18 hours | Human leukemia cells | [5] |
Experimental Protocols
Protocol 1: Induction of G2/M Arrest with CGP-74514
-
Cell Seeding: Seed the cells of interest in appropriate culture plates or flasks. Allow the cells to attach and enter the exponential growth phase (typically 24 hours).
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water, check the manufacturer's recommendation). Further dilute the stock solution in a complete culture medium to the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of CGP-74514. Include a vehicle-treated control (medium with the same concentration of the solvent used for the stock solution).
-
Incubation: Incubate the cells for the desired period (e.g., 12, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Harvesting: After incubation, harvest the cells for downstream analysis (e.g., flow cytometry or Western blotting).
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Harvesting and Fixation:
-
Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol (B145695) while vortexing gently.
-
Incubate the cells for at least 2 hours at -20°C. Cells can be stored at -20°C for several weeks.[8]
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in a staining solution containing a DNA intercalating dye (e.g., 50 µg/mL Propidium Iodide) and RNase A (e.g., 100 µg/mL) in PBS.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Data Analysis:
-
Gate the single-cell population to exclude doublets and aggregates.
-
Generate a histogram of DNA content to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Visualizations
Caption: Experimental workflow for inducing and analyzing G2/M cell cycle arrest.
Caption: Simplified signaling pathway of CGP-74514-induced G2/M arrest.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. CGP 74514A | Cyclin-dependent kinase 1 (CDK1) inhibitor | Hello Bio [hellobio.com]
- 4. CGP 74514 dihydrochloride | CDK1 Subfamily | Bio-Techne [bio-techne.com]
- 5. medkoo.com [medkoo.com]
- 6. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 7. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results with CGP-74514
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results during experiments with the selective CDK1 inhibitor, CGP-74514. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is CGP-74514 and what is its primary mechanism of action?
CGP-74514 is a potent and selective, cell-permeable, reversible, and ATP-competitive inhibitor of Cyclin-Dependent Kinase 1 (CDK1). Its primary mechanism of action is the inhibition of the CDK1/cyclin B complex, which is crucial for the G2/M transition of the cell cycle. This inhibition leads to cell cycle arrest in the G2/M phase and can subsequently induce apoptosis.
Q2: I am observing a discrepancy between the IC50 value of CGP-74514 in my cell-based assay and the reported biochemical assay values. What could be the reason?
Discrepancies between biochemical and cell-based assay potencies are common for ATP-competitive inhibitors. Several factors can contribute to this:
-
High Intracellular ATP Concentration: Biochemical assays are often conducted at ATP concentrations close to the Michaelis constant (Km) of the kinase. In contrast, the intracellular ATP concentration in viable cells is significantly higher. This high level of endogenous ATP can outcompete CGP-74514 for the ATP-binding pocket of CDK1, leading to a higher apparent IC50 in cellular assays.
-
Cell Permeability: While CGP-74514 is cell-permeable, its efficiency in crossing the cell membrane can vary depending on the cell type and experimental conditions, resulting in a lower intracellular concentration than what is applied externally.
-
Efflux Pumps: Some cell lines express efflux pumps, such as P-glycoprotein, that can actively transport the inhibitor out of the cell, reducing its effective intracellular concentration.
-
Protein Binding: CGP-74514 may bind to other cellular proteins or lipids, which can sequester the compound and reduce the concentration available to bind to CDK1.
-
Inhibitor Stability: The inhibitor may be metabolized or degraded by cellular enzymes over the course of a long-term experiment, leading to a decrease in its effective concentration.
Q3: My experimental results with CGP-74514 vary from batch to batch. What are the potential causes?
Inconsistent results between experimental batches can stem from several sources:
-
Compound Stability and Storage: CGP-74514, like many small molecules, can degrade over time, especially with repeated freeze-thaw cycles, exposure to light, or improper storage. It is crucial to prepare fresh dilutions from a stable stock solution for each experiment and store the stock solution as recommended by the supplier (typically at -20°C or -80°C).
-
Cell Culture Conditions: Variations in cell passage number, cell confluency at the time of treatment, and batch-to-batch variability in serum can significantly impact the cellular response to a drug. It is important to use cells within a consistent passage number range and to standardize seeding density and serum sources.
-
Assay Reagent Variability: Ensure that all reagents, including cell culture media, serum, and assay components, are within their expiration dates and have been stored correctly.
Troubleshooting Guides
Issue 1: Inconsistent Cell Viability Assay Results
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Cell Density | Optimize cell seeding density. High cell density can lead to nutrient depletion and changes in cell cycle distribution, affecting drug sensitivity. Test a range of seeding densities to find one that allows for logarithmic growth throughout the experiment. | Consistent and reproducible IC50 values. |
| Serum Concentration | Serum contains growth factors that can influence cell cycle progression and potentially compete with the inhibitor's effects. Consider reducing the serum concentration during treatment or using a serum-free medium if the cells can tolerate it. | A more potent and consistent response to the inhibitor. |
| Compound Precipitation | At high concentrations, CGP-74514 may precipitate in the culture medium, reducing its effective concentration. Visually inspect the wells for any precipitate. If observed, consider using a lower top concentration or a different solvent system (ensuring the final solvent concentration is low and non-toxic). | Clear dose-response curves without abrupt drops in activity at high concentrations. |
| Assay Interference | The compound may interfere with the chemistry of the viability assay (e.g., auto-fluorescence or chemical reduction of MTT). Run cell-free controls with the inhibitor and the assay reagent to check for direct interference. | Accurate measurement of cell viability without artifacts. |
Issue 2: Variability in Cell Cycle Arrest (G2/M Phase) Quantification
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Cell Synchronization | If a synchronized cell population is not used, the percentage of cells in the G2/M phase at the start of the experiment can vary, leading to inconsistent results. For a more uniform response, consider synchronizing the cells in the G1 or S phase before adding CGP-74514. | A more pronounced and consistent G2/M arrest upon treatment. |
| Treatment Duration | The time required to observe maximal G2/M arrest can vary between cell lines. Perform a time-course experiment (e.g., 12, 24, 48 hours) to determine the optimal treatment duration for your specific cell line. | Identification of the time point with the most significant and reproducible G2/M accumulation. |
| Fixation and Staining | Improper cell fixation or staining can lead to poor-quality DNA content histograms. Ensure proper fixation with cold ethanol (B145695) and complete staining with a DNA-intercalating dye like propidium (B1200493) iodide. Use RNase to avoid staining of double-stranded RNA. | Sharp G1 and G2/M peaks in the flow cytometry histogram, allowing for accurate cell cycle phase quantification. |
Issue 3: Unexpected or Off-Target Effects
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-Target Kinase Inhibition | Although CGP-74514 is selective for CDK1, at higher concentrations it may inhibit other kinases, leading to unexpected phenotypes. Perform a kinase selectivity screen to identify potential off-target kinases. | A clear understanding of the inhibitor's selectivity profile and potential off-target liabilities. |
| Use of a Structurally Unrelated Inhibitor | To confirm that the observed phenotype is due to CDK1 inhibition, use a different, structurally unrelated CDK1 inhibitor. | If both inhibitors produce the same phenotype, it strengthens the conclusion that the effect is on-target. |
| Rescue Experiments | If possible, overexpress a mutant form of CDK1 that is resistant to CGP-74514. | If the resistant CDK1 mutant rescues the phenotype, it provides strong evidence for an on-target effect. |
Data Presentation
Table 1: Kinase Selectivity Profile of CGP-74514
| Kinase | IC50 (nM) |
| CDK1/cyclin B | 25 |
| PKCα | 6,100 |
| PKA | 125,000 |
| EGFR | >10,000 |
Note: Data is compiled from publicly available sources and may vary between different assay conditions.
Table 2: Solubility of CGP-74514
| Solvent | Maximum Concentration |
| DMSO | ~100 mM |
| Water | ~50 mM |
Note: Solubility can be affected by temperature, pH, and formulation.
Experimental Protocols
General Protocol for Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of CGP-74514 in a culture medium. The final DMSO concentration should be kept below 0.5% (ideally ≤ 0.1%) and should be consistent across all wells, including the vehicle control.
-
Incubation: Replace the old medium with the drug-containing medium and incubate for the desired duration (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
General Protocol for Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with CGP-74514 at the desired concentrations for the optimized duration.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Wash the cells with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.
-
Incubation: Incubate the cells in the staining solution for at least 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases.
Mandatory Visualization
Technical Support Center: CGP-74514 Dihydrochloride Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering cell line resistance to CGP-74514 dihydrochloride (B599025). As specific documented cases of resistance to CGP-74514 are not widely available in published literature, this guide draws upon established principles of resistance to other cyclin-dependent kinase (CDK) inhibitors to provide a foundational resource for researchers.
Frequently Asked Questions (FAQs)
Q1: What is CGP-74514 dihydrochloride and what is its mechanism of action?
This compound is a potent and selective inhibitor of cyclin-dependent kinase 1 (CDK1).[1][2] It functions as an ATP-competitive inhibitor of the CDK1/cyclin B complex, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[1][2] It has been investigated for its potential in cancer research, particularly in bladder cancer.[1]
Q2: My cells are no longer responding to CGP-74514 treatment. What are the potential general mechanisms of resistance to CDK inhibitors?
While specific mechanisms for CGP-74514 have not been detailed, resistance to CDK inhibitors in general can arise from several factors:
-
Alterations in the Drug Target: Mutations in the CDK1 gene could potentially alter the drug binding site, reducing the efficacy of CGP-74514.
-
Upregulation of CDK1 Expression: Increased levels of the CDK1 protein may require higher concentrations of the inhibitor to achieve the same level of inhibition.
-
Changes in Cyclin Levels: Alterations in the expression of cyclin B, the regulatory partner of CDK1, can impact the activity of the complex.
-
Activation of Bypass Pathways: Cells can develop resistance by activating alternative signaling pathways to overcome the G2/M block induced by CDK1 inhibition. This can include upregulation of other CDKs or dysregulation of pathways like PI3K/AKT/mTOR.[3][4][5]
-
Increased Drug Efflux: Overexpression of multidrug resistance (MDR) transporters, such as MDR1, can pump the drug out of the cell, lowering its intracellular concentration.[6]
Q3: How can I confirm that my cell line has developed resistance to CGP-74514?
Resistance is typically confirmed by comparing the half-maximal inhibitory concentration (IC50) of the suspected resistant cell line to the parental (sensitive) cell line. A significant increase in the IC50 value for the resistant line indicates the development of resistance.[7][8] This is determined using cell viability assays.
Troubleshooting Guide
Issue: Decreased sensitivity to CGP-74514 in my cell culture.
| Possible Cause | Recommended Action |
| Development of true biological resistance | Perform a dose-response experiment to determine and compare the IC50 values of your current cell line and a frozen stock of the original, sensitive parental line. |
| Incorrect drug concentration | Verify the calculations for your drug dilutions. Use a reconstitution calculator if provided by the supplier to ensure accuracy. |
| Degradation of the compound | Ensure that this compound is stored correctly as per the manufacturer's instructions. Prepare fresh dilutions for each experiment. |
| Cell line contamination or misidentification | Have your cell line authenticated using short tandem repeat (STR) profiling. |
Experimental Protocols
Protocol for Developing a CGP-74514-Resistant Cell Line
This protocol is a generalized procedure for inducing drug resistance in a cell line through continuous exposure to increasing concentrations of the drug.[7][9][10]
-
Determine the Initial IC50: First, establish the baseline sensitivity of the parental cell line to CGP-74514 by performing a cell viability assay to determine the initial IC50 value.
-
Initial Drug Exposure: Begin by culturing the parental cells in a medium containing CGP-74514 at a concentration of approximately half of the determined IC50.
-
Stepwise Increase in Concentration: Once the cells have adapted and are growing at a normal rate (typically after 2-3 passages), increase the concentration of CGP-74514 in the culture medium.[10] A 1.5- to 2-fold increase at each step is a common practice.[7]
-
Monitor and Passage: Continuously monitor the cells for signs of recovery and proliferation. If significant cell death occurs (e.g., over 50%), reduce the drug concentration to the previous level and allow the cells to recover before attempting to increase the concentration again.[10]
-
Cryopreservation: At each stage of increased resistance, it is advisable to cryopreserve a stock of the cells.[9]
-
Establishment of a Resistant Line: Continue this stepwise increase until the cells are able to proliferate in a concentration of CGP-74514 that is significantly higher (e.g., 5- to 10-fold) than the initial IC50 of the parental line.
-
Characterization: Once a resistant line is established, confirm the level of resistance by re-evaluating the IC50 and compare it to the parental line.
Protocol for Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Plate the parental and suspected resistant cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: The next day, treat the cells with a serial dilution of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for a period that allows for the assessment of cell proliferation (e.g., 48-72 hours).
-
Addition of Reagent: Add the viability assay reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of viable cells for each drug concentration relative to the vehicle control. Plot the results on a dose-response curve and determine the IC50 value using non-linear regression analysis.[7]
Data Presentation
Table 1: Hypothetical IC50 Values for Parental vs. CGP-74514-Resistant Cell Lines
| Cell Line | IC50 of CGP-74514 (nM) | Resistance Index (RI) |
| Parental Cell Line | 25 | 1.0 |
| Resistant Sub-line 1 | 150 | 6.0 |
| Resistant Sub-line 2 | 300 | 12.0 |
The Resistance Index (RI) is calculated as the IC50 of the resistant cell line divided by the IC50 of the parental cell line.[10]
Visualizations
Caption: CGP-74514 inhibits the CDK1/Cyclin B complex, blocking G2/M transition.
Caption: Workflow for the stepwise development of a drug-resistant cell line.
Caption: Potential mechanisms of resistance to CDK1 inhibition by CGP-74514.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cdk1 Inhibitor, CGP74514A - CAS 190654-01-4 - Calbiochem | 217696 [merckmillipore.com]
- 3. Mechanisms of resistance to cyclin-dependent kinase 4/6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of resistance to mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Response and resistance to CDK12 inhibition in aggressive B-cell lymphomas | Haematologica [haematologica.org]
- 6. jcancer.org [jcancer.org]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
minimizing cytotoxicity of CGP-74514 in normal cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for minimizing the cytotoxicity of the CDK1 inhibitor, CGP-74514, in normal cells during pre-clinical research.
I. Frequently Asked Questions (FAQs)
Q1: What is CGP-74514 and what is its primary mechanism of action?
A1: CGP-74514 is a potent and selective inhibitor of Cyclin-Dependent Kinase 1 (CDK1).[1][2] Its primary mechanism of action is to block the activity of the CDK1/Cyclin B complex, which is crucial for the G2/M transition phase of the cell cycle.[3] By inhibiting CDK1, CGP-74514 induces a G2/M cell cycle arrest, which subsequently leads to apoptosis (programmed cell death) in cancer cells.[3][4]
Q2: Why does CGP-74514 exhibit cytotoxicity in normal, non-cancerous cells?
A2: CGP-74514 targets the fundamental process of cell division, which is not exclusive to cancer cells. Normal proliferating cells, such as those in the bone marrow, hair follicles, and intestinal lining, also rely on CDK1 activity for mitosis. Therefore, inhibition of CDK1 by CGP-74514 can also lead to cell cycle arrest and apoptosis in these healthy tissues, causing off-target toxicity.
Q3: What are the known off-target effects of CGP-74514?
A3: While CGP-74514 is considered a selective CDK1 inhibitor, like many kinase inhibitors, it may have off-target effects. It is crucial for researchers to validate the mechanism of action of such compounds, as some may kill cells via off-target effects.[5] For CGP-74514, it is advisable to perform comprehensive kinase profiling to identify potential off-target kinases that could contribute to its cytotoxicity in normal cells.
Q4: How can I assess the cytotoxicity of CGP-74514 in my specific normal and cancer cell lines?
A4: A standard method to assess cytotoxicity is to perform a cell viability assay, such as the MTT or MTS assay, to determine the half-maximal inhibitory concentration (IC50). This value represents the concentration of CGP-74514 required to inhibit the growth of 50% of the cell population. By comparing the IC50 values between your cancer cell line and a panel of normal cell lines, you can quantify the therapeutic window of the compound.
II. Troubleshooting Guides
This section provides solutions to common issues encountered when aiming to minimize the cytotoxicity of CGP-74514 in normal cells.
Issue 1: High Cytotoxicity of CGP-74514 in Normal Cells
-
Problem: The IC50 value of CGP-74514 in the normal cell line is too close to the IC50 value of the cancer cell line, indicating a narrow therapeutic window.
-
Possible Cause 1: The normal cell line used is highly proliferative.
-
Solution: Consider using a less proliferative or quiescent normal cell line as a control. Primary cells, which have a finite lifespan in culture, can sometimes be a better representation of in vivo conditions compared to immortalized cell lines.
-
-
Possible Cause 2: Off-target effects of CGP-74514.
-
Solution: Perform a kinase inhibitor profiling assay to identify other kinases that are potently inhibited by CGP-74514. This may reveal alternative signaling pathways being affected in normal cells.
-
-
Troubleshooting Strategy: "Cyclotherapy" - Inducing Reversible Cell Cycle Arrest in Normal Cells
The core principle of this strategy is to transiently arrest normal cells in a phase of the cell cycle where they are less susceptible to the cytotoxic effects of a cell-cycle-specific drug like CGP-74514. Since many cancer cells have defective cell cycle checkpoints, they will not arrest and will be selectively killed.
-
Proposed Solution: Pre-treat cells with a CDK4/6 inhibitor (e.g., Palbociclib, Ribociclib) for 24 hours before adding CGP-74514. CDK4/6 inhibitors induce a G1 arrest in normal cells with a functional retinoblastoma (Rb) protein. This G1 arrest can protect them from the G2/M-phase toxicity of CGP-74514.
-
Issue 2: Difficulty in Establishing a Protective Effect with Combination Therapy
-
Problem: Co-treatment or pre-treatment with a protective agent (e.g., a CDK4/6 inhibitor) does not significantly increase the IC50 of CGP-74514 in normal cells.
-
Possible Cause 1: Incorrect timing or concentration of the protective agent.
-
Solution: Optimize the pre-incubation time and concentration of the CDK4/6 inhibitor. A time-course and dose-response experiment should be performed to determine the optimal conditions for inducing G1 arrest in the specific normal cell line being used.
-
-
Possible Cause 2: The normal cell line is not responsive to the protective agent.
-
Solution: Verify the mechanism of the protective agent in your normal cell line. For CDK4/6 inhibitors, confirm that the cells express a functional Rb protein.
-
III. Data Presentation
Comparative Cytotoxicity of CGP-74514 (Hypothetical Data)
Disclaimer: The following IC50 values are hypothetical and for illustrative purposes only. Researchers must determine the IC50 values for their specific cell lines and experimental conditions.
| Cell Line Type | Cell Line | CGP-74514 IC50 (µM) |
| Cancer | U937 (Leukemia) | 0.5 |
| HeLa (Cervical Cancer) | 1.2 | |
| A549 (Lung Cancer) | 2.5 | |
| Normal | Human Dermal Fibroblasts (HDF) | 15.0 |
| Peripheral Blood Mononuclear Cells (PBMCs) | > 50.0 (low proliferation) | |
| Human Umbilical Vein Endothelial Cells (HUVEC) | 25.0 |
IV. Experimental Protocols
MTT Assay for Cell Viability and Cytotoxicity
This protocol is used to determine the IC50 of CGP-74514.
-
Materials:
-
96-well plates
-
Cell culture medium
-
CGP-74514 stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of CGP-74514 in culture medium.
-
Remove the old medium from the wells and add 100 µL of the various concentrations of CGP-74514. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Cell Cycle Analysis by Flow Cytometry
This protocol is used to assess the cell cycle arrest induced by CGP-74514.
-
Materials:
-
6-well plates
-
CGP-74514
-
PBS (Phosphate-Buffered Saline)
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with the desired concentrations of CGP-74514 for the specified time.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with cold PBS.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Apoptosis Assay using Annexin V/PI Staining
This protocol is used to quantify the induction of apoptosis by CGP-74514.
-
Materials:
-
6-well plates
-
CGP-74514
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with CGP-74514.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each sample.
-
Analyze the cells by flow cytometry within one hour. The analysis will distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
V. Visualizations
Caption: Mechanism of action of CGP-74514.
Caption: Troubleshooting workflow for high cytotoxicity.
References
- 1. CDK1 inhibition sensitizes normal cells to DNA damage in a cell cycle dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The endothelin-converting enzyme from human umbilical vein is a membrane-bound metalloprotease similar to that from bovine aortic endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Subcellular proteomic approach for identifying the signaling effectors of protein kinase C-β₂ under high glucose conditions in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic effects on cancerous and non-cancerous cells of trans-cinnamaldehyde, carvacrol, and eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fibroblasts from the Human Skin Dermo-Hypodermal Junction are Distinct from Dermal Papillary and Reticular Fibroblasts and from Mesenchymal Stem Cells and Exhibit a Specific Molecular Profile Related to Extracellular Matrix Organization and Modeling - PMC [pmc.ncbi.nlm.nih.gov]
effect of serum on CGP-74514 dihydrochloride activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using CGP-74514 dihydrochloride (B599025).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of CGP-74514 dihydrochloride?
This compound is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 1 (CDK1).[1][2] It functions by competitively binding to the ATP pocket of the CDK1/cyclin B complex, thereby inhibiting its kinase activity. This inhibition leads to cell cycle arrest at the G2/M phase and can subsequently induce apoptosis.[1] The compound has also been shown to reduce the phosphorylation of Akt and increase mitochondrial damage in leukemia cells.[2][3]
Q2: What is the IC50 of this compound?
The reported in vitro IC50 for this compound against CDK1 is 25 nM.[1][2][3] It is important to note that this value is typically determined in biochemical assays, and the effective concentration in cell-based assays may vary depending on experimental conditions.
Q3: How does the presence of serum in cell culture media affect the activity of this compound?
Q4: How should I prepare and store stock solutions of this compound?
This compound is soluble in water (up to 50 mM) and DMSO (up to 100 mM).[2] For long-term storage, it is recommended to prepare aliquots of high-concentration stock solutions in a suitable solvent (e.g., DMSO) and store them at -20°C or -80°C to minimize freeze-thaw cycles. On the day of the experiment, the stock solution can be thawed and diluted to the desired final concentration in the appropriate cell culture medium.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in IC50 values between experiments | Inconsistent cell health or passage number. | Ensure cells are healthy, free of contamination, and within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity. |
| Inconsistent cell seeding density. | Optimize and maintain a consistent cell seeding density for all experiments. Overly confluent or sparse cultures can exhibit different sensitivities to the inhibitor. | |
| Degradation of the compound. | Prepare fresh dilutions from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | |
| Variability in serum concentration or lot. | Use a consistent source and lot of serum for a series of experiments. If a significant IC50 shift is suspected, consider performing experiments in low-serum or serum-free media, or conduct an IC50 shift assay. | |
| Lower than expected potency (high IC50) in cell-based assays | Serum protein binding. | As discussed in the FAQs, serum proteins can bind to the compound, reducing its effective concentration. Consider reducing the serum concentration in your assay medium or performing an IC50 shift assay to quantify the effect. |
| Inappropriate assay endpoint. | For cytostatic compounds like CDK inhibitors that cause cell cycle arrest, assays measuring metabolic activity (e.g., MTT, AlamarBlue) may not accurately reflect the anti-proliferative effect. Consider using assays that directly measure cell number or DNA content (e.g., cell counting, crystal violet, CyQUANT). | |
| Cell line resistance. | The sensitivity to CDK1 inhibition can be cell-line dependent. Confirm that your chosen cell line is sensitive to CDK1 inhibition and that the downstream signaling pathways are intact. | |
| Compound precipitation in culture medium | Low solubility at the final concentration. | Ensure that the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically <0.5%) and does not affect cell viability. If precipitation occurs, try preparing the dilutions in a pre-warmed medium and vortexing gently. |
Experimental Protocols
Protocol: Determination of IC50 using a Cell Proliferation Assay (Crystal Violet)
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of this compound in a cell-based proliferation assay.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium (with a consistent percentage of serum)
-
96-well cell culture plates
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Crystal violet staining solution (0.5% crystal violet in 20% methanol)
-
10% acetic acid
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then resuspend them in a complete culture medium to the desired seeding density.
-
Seed the cells into a 96-well plate (e.g., 5,000 cells/well in 100 µL) and incubate overnight to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a series of dilutions of this compound in a complete culture medium. A common approach is to use a 2-fold or 3-fold serial dilution to cover a wide concentration range (e.g., from 1 nM to 10 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Carefully remove the medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for a period that allows for at least two cell doublings in the control wells (typically 48-72 hours).
-
-
Staining:
-
Gently wash the cells twice with PBS.
-
Fix the cells by adding 100 µL of methanol (B129727) to each well and incubating for 15 minutes.
-
Remove the methanol and add 50 µL of crystal violet staining solution to each well. Incubate for 20 minutes at room temperature.
-
Wash the plate thoroughly with water to remove excess stain and allow it to air dry.
-
-
Quantification:
-
Solubilize the stain by adding 100 µL of 10% acetic acid to each well.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Normalize the data by setting the absorbance of the vehicle-treated cells to 100%.
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Visualizations
Caption: Simplified signaling pathway of CDK1 and the inhibitory action of this compound.
Caption: Experimental workflow for determining the IC50 of this compound.
References
Technical Support Center: Interpreting Unexpected Phenotypes with CGP-74514
Welcome to the technical support center for CGP-74514. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and interpret unexpected experimental outcomes when using this selective CDK1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for CGP-74514?
CGP-74514 is a potent and selective inhibitor of Cyclin-Dependent Kinase 1 (CDK1). Its primary mechanism of action is the inhibition of the CDK1/Cyclin B complex, which is crucial for the G2/M transition and progression through mitosis. This inhibition leads to cell cycle arrest in the G2/M phase and can subsequently induce apoptosis.[1]
Q2: What are the expected cellular phenotypes after treatment with CGP-74514?
Based on its mechanism of action, the expected phenotypes include:
-
G2/M Phase Cell Cycle Arrest: A significant increase in the population of cells in the G2/M phase of the cell cycle.
-
Induction of Apoptosis: Increased markers of programmed cell death, such as caspase activation and PARP cleavage.
-
Inhibition of Cell Proliferation: A dose-dependent decrease in the rate of cell growth and division.
Q3: I'm observing a phenotype that doesn't align with G2/M arrest or apoptosis. What could be the cause?
Unexpected phenotypes can arise from several factors:
-
Off-Target Effects: Like many kinase inhibitors, CGP-74514 may have off-target effects, interacting with other kinases or cellular proteins. These off-target interactions can trigger unintended signaling pathways.[2][3]
-
Cell-Type Specific Responses: The cellular context is critical. Different cell lines can have unique signaling networks and dependencies, leading to varied responses to CDK1 inhibition.
-
Experimental Conditions: Factors such as compound concentration, treatment duration, and cell density can influence the observed phenotype.
-
Complex Biological Responses: Inhibition of a central cell cycle regulator like CDK1 can trigger complex downstream effects beyond immediate cell cycle arrest, such as cellular senescence or morphological changes.[4][5]
Troubleshooting Unexpected Phenotypes
This section provides guidance on interpreting and investigating specific unexpected phenotypes you may encounter during your experiments with CGP-74514.
Issue 1: Unexpected Changes in Cell Morphology
Symptom: After treatment with CGP-74514, cells exhibit unusual morphological changes, such as flattening, enlargement, or the formation of distinct cellular processes, which are not typical of apoptosis or mitotic arrest.
Possible Causes:
-
Induction of Cellular Senescence: Prolonged cell cycle arrest can sometimes lead to a senescent state, which is often characterized by an enlarged and flattened morphology.[4][5]
-
Off-Target Effects on Cytoskeletal Kinases: The inhibitor may be affecting other kinases that regulate the cytoskeleton.
-
Cell-Type Specific Differentiation: In certain progenitor cell lines, cell cycle arrest can trigger differentiation pathways, leading to morphological changes.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected morphological changes.
Experimental Protocols:
-
Senescence-Associated β-Galactosidase (SA-β-gal) Staining: A detailed protocol to detect this common biomarker of cellular senescence.
-
Immunofluorescence for Cytoskeletal Proteins: A method for visualizing the actin cytoskeleton and microtubules to assess structural changes.
Issue 2: Reduced Cell Viability without Classical Apoptotic Markers
Symptom: You observe a decrease in cell viability (e.g., using an MTT or CellTiter-Glo assay), but common apoptotic markers like cleaved caspase-3 are absent.
Possible Causes:
-
Induction of Non-Apoptotic Cell Death: Cells may be undergoing other forms of programmed cell death, such as necroptosis or autophagy-dependent cell death.[6]
-
Mitochondrial Dysfunction: CGP-74514 may be causing mitochondrial damage, leading to a loss of metabolic activity and cell death without activating the canonical caspase cascade.
-
Severe Metabolic Stress: Inhibition of CDK1 could lead to metabolic collapse in a cell-type-specific manner.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for non-apoptotic cell death.
Experimental Protocols:
-
Mitochondrial Membrane Potential Assay: A protocol using fluorescent dyes like JC-1 or TMRE to assess mitochondrial health.
-
Detection of Reactive Oxygen Species (ROS): A method to measure cellular oxidative stress.
Issue 3: Paradoxical Activation of a Signaling Pathway
Symptom: Instead of the expected inhibition of downstream pathways, you observe the activation of a specific signaling pathway (e.g., increased phosphorylation of a kinase).
Possible Causes:
-
Feedback Loops: Inhibition of CDK1 can sometimes relieve negative feedback on other signaling pathways, leading to their activation.
-
Off-Target Activation: While less common, some kinase inhibitors can paradoxically activate certain kinases at specific concentrations.[2]
-
Cellular Stress Response: The cell may activate stress-response pathways to counteract the effects of CDK1 inhibition.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for paradoxical pathway activation.
Experimental Protocols:
-
Western Blotting for Phospho-Proteins: A detailed guide for analyzing the phosphorylation status of key signaling proteins.
-
Validating Off-Target Effects: Strategies to confirm if an observed effect is due to off-target binding.
Data Presentation
Inhibitory Profile of CGP-74514
| Target | IC50 (nM) |
| CDK1 | 25 |
Note: IC50 values can vary depending on the assay conditions.
Troubleshooting Summary Table
| Unexpected Phenotype | Potential Cause | Key Validation Experiment |
| Altered Cell Morphology | Cellular Senescence | SA-β-gal Staining |
| Reduced Viability (Non-Apoptotic) | Mitochondrial Dysfunction | Mitochondrial Membrane Potential Assay |
| Paradoxical Pathway Activation | Feedback Loop/Off-Target | Dose-Response Analysis & Orthogonal Inhibitor |
Key Experimental Protocols
Cell Cycle Analysis by Flow Cytometry
-
Cell Preparation: Culture and treat cells with CGP-74514 for the desired time. Harvest cells by trypsinization and wash with PBS.
-
Fixation: Resuspend cells in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at 4°C for at least 30 minutes.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.
-
Analysis: Analyze the samples on a flow cytometer. The DNA content will be used to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).
CDK1 Kinase Activity Assay
This protocol provides a general framework for an in vitro kinase assay.
-
Reaction Setup: In a microplate well, combine the reaction buffer, recombinant CDK1/Cyclin B enzyme, and the substrate (e.g., a peptide derived from a known CDK1 substrate).
-
Inhibitor Addition: Add varying concentrations of CGP-74514 to the wells. Include a no-inhibitor control.
-
Initiation: Start the kinase reaction by adding ATP. Incubate at 30°C for a specified time.
-
Detection: Stop the reaction and detect the phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by detecting the remaining ATP using a luminescence-based assay.[7][8][9]
Akt Phosphorylation Assay (Western Blot)
-
Cell Lysis: After treatment with CGP-74514, wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for phosphorylated Akt (e.g., p-Akt Ser473). Also, probe a separate membrane or strip the first one and reprobe for total Akt as a loading control.
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Signaling Pathway Diagrams
Expected On-Target Effect of CGP-74514
Caption: CGP-74514 inhibits the CDK1/Cyclin B complex, leading to G2/M arrest.
Potential Off-Target Effect on the PI3K/Akt Pathway
Caption: A potential off-target effect of CGP-74514 could involve the Akt pathway.
References
- 1. sinobiological.com [sinobiological.com]
- 2. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. G protein-coupled receptor kinase 4-induced cellular senescence and its senescence-associated gene expression profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Natural Compounds As Modulators of Non-apoptotic Cell Death in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. promega.com [promega.com]
- 9. HTScan® CDK1/CycB Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
Validation & Comparative
A Head-to-Head Comparison: CGP-74514 Dihydrochloride vs. Roscovitine in Cancer Cell Research
For researchers, scientists, and drug development professionals, the selection of appropriate chemical probes is paramount for elucidating the intricacies of cell cycle regulation and advancing anticancer therapies. This guide provides a comprehensive comparison of two prominent cyclin-dependent kinase (CDK) inhibitors, CGP-74514 dihydrochloride (B599025) and roscovitine (B1683857), to aid in the informed selection of these compounds for cancer research.
This comparative analysis delves into their mechanisms of action, summarizes their effects on cancer cells through quantitative data, and provides detailed experimental protocols for key assays.
At a Glance: Key Differences
| Feature | CGP-74514 Dihydrochloride | Roscovitine (Seliciclib) |
| Primary CDK Targets | Primarily CDK1 | CDK1, CDK2, CDK5, CDK7, CDK9 |
| Potency (CDK1) | High (IC50 = 25 nM) | Moderate (IC50 ~0.65 µM) |
| Cell Cycle Arrest | Primarily G2/M phase | G0/G1, S, or G2/M phase (cell-type dependent) |
| Apoptosis Induction | Yes | Yes |
| Selectivity Profile | Initially reported as selective for CDK1, but may have broader activity. | Broad-range purine (B94841) inhibitor with poor activity against CDK4/6. |
Mechanism of Action and Signaling Pathways
Both this compound and roscovitine exert their anticancer effects by inhibiting cyclin-dependent kinases, key regulators of cell cycle progression. However, their target specificity and downstream effects exhibit notable differences.
This compound: This compound is a potent inhibitor of CDK1, the engine of the G2/M transition. By targeting CDK1, CGP-74514 effectively halts the cell cycle at the G2/M checkpoint, preventing cells from entering mitosis. This arrest is often followed by the induction of apoptosis. Mechanistically, CGP-74514 has been shown to downregulate the expression of Cyclin B1, a crucial partner for CDK1 activity, and to stabilize the tumor suppressor protein p53. Furthermore, it can sensitize breast cancer cells to TRAIL-induced apoptosis by reducing the levels of the X-linked inhibitor of apoptosis protein (XIAP)[1].
Roscovitine (Seliciclib): Roscovitine, also known as seliciclib, is a broader-spectrum CDK inhibitor, targeting a range of CDKs including CDK1, CDK2, CDK5, CDK7, and CDK9[2][3]. Its ability to inhibit multiple CDKs results in cell cycle arrest at various phases, including G0/G1, S, and G2/M, depending on the cancer cell type and experimental conditions[2]. The induction of apoptosis by roscovitine is a well-documented phenomenon and is often associated with the downregulation of anti-apoptotic proteins like Bcl-2 and Mcl-1[2]. In some cellular contexts, its pro-apoptotic activity has been linked to the functional status of p53.
Figure 1: Simplified signaling pathways of CGP-74514 and roscovitine.
Quantitative Performance in Cancer Cell Lines
Direct comparative studies of this compound and roscovitine across a broad panel of cancer cell lines are limited. However, by compiling data from various sources, a general comparison of their potency can be made.
Table 1: In Vitro Inhibitory Activity (IC50)
| Compound | Target | IC50 | Reference |
| This compound | CDK1 | 25 nM | [4] |
| Roscovitine | CDK1/cyclin B | 0.65 µM | [3] |
| CDK2/cyclin A | 0.70 µM | [3] | |
| CDK2/cyclin E | 0.70 µM | [3] | |
| CDK5/p25 | 0.16 µM | [3] | |
| CDK7/cyclin H | 0.46 µM | [3] | |
| CDK9/cyclin T1 | 0.60 µM | [3] |
Table 2: Cytotoxicity in Cancer Cell Lines (IC50)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Roscovitine | Average (for cell cycle arrest) | Various | ~15 | [2] |
| HeLa | Cervical Cancer | 28.6 | [5] | |
| MCF-7 | Breast Cancer | 12.22 | [5] | |
| HCT116 | Colon Cancer | Data not consistently reported | ||
| A549 | Lung Cancer | Data not consistently reported | ||
| This compound | U937 | Leukemia | 5 (induces apoptosis) | [4] |
| HepG2 | Liver Cancer | 5 (inhibits proliferation) | ||
| MCF-7 | Breast Cancer | Data not available | ||
| HeLa | Cervical Cancer | Data not available | ||
| HCT116 | Colon Cancer | Data not available | ||
| A549 | Lung Cancer | Data not available |
Note: The lack of extensive IC50 data for this compound in a variety of cancer cell lines makes a direct comparison of cytotoxicity challenging. The provided data for CGP-74514 reflects concentrations at which significant biological effects were observed.
Experimental Protocols
To facilitate reproducible research, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the metabolic activity of cells, which is indicative of cell viability.
Figure 2: Workflow for the MTT cell viability assay.
Materials:
-
Cancer cell lines of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound and Roscovitine
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or roscovitine. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Incubate for a further 2-4 hours at room temperature in the dark, with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
Treated and untreated cancer cells
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Figure 3: Workflow for the Annexin V/PI apoptosis assay.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells by treating with this compound or roscovitine for the desired time.
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis for Cell Cycle and Apoptosis Markers
This technique is used to detect and quantify specific proteins involved in cell cycle regulation and apoptosis.
Procedure:
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Cyclin B1, p-CDK1, p53, Bcl-2, Mcl-1, cleaved Caspase-3, PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Conclusion
Both this compound and roscovitine are valuable tools for studying CDK-dependent processes in cancer cells. The choice between these two inhibitors will largely depend on the specific research question.
-
This compound , with its high potency and selectivity for CDK1, is an excellent choice for specifically investigating the role of the G2/M checkpoint and the consequences of its inhibition.
-
Roscovitine , with its broader CDK inhibition profile, is more suited for studies aiming to understand the effects of inhibiting multiple cell cycle-related CDKs simultaneously.
It is crucial for researchers to consider the different selectivity profiles and potencies of these compounds when designing experiments and interpreting results. The provided data and protocols should serve as a valuable resource for making an informed decision and for conducting rigorous and reproducible research in the field of cancer biology.
References
- 1. CGP74514A enhances TRAIL-induced apoptosis in breast cancer cells by reducing X-linked inhibitor of apoptosis protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roscovitine blocks leukocyte extravasation by inhibition of cyclin-dependent kinases 5 and 9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Efficacy of CGP-74514 and Purvalanol A in Cyclin-Dependent Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent cyclin-dependent kinase (CDK) inhibitors, CGP-74514 and purvalanol A. By presenting key quantitative data, detailed experimental methodologies, and visual representations of their mechanisms, this document aims to facilitate informed decisions in research and development involving CDK-targeted therapies.
Mechanism of Action and Target Profile
Both CGP-74514 and purvalanol A are potent inhibitors of cyclin-dependent kinases, key regulators of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
CGP-74514 was initially identified as a selective inhibitor of CDK1.[1][2] Subsequent studies have revealed a broader inhibitory profile, suggesting it acts as a pan-CDK inhibitor with significant activity against CDK2 and CDK5, and to a lesser extent, CDKs 4, 7, and 9.[3] Its mechanism of action involves inducing apoptosis and mitochondrial damage in cancer cells.[1][4]
Purvalanol A is a cell-permeable inhibitor with high potency against several CDKs, most notably CDK1, CDK2, and CDK5.[5][6] It is known to induce apoptosis and autophagy.[7] Furthermore, purvalanol A has been shown to activate the p53 tumor suppressor pathway, contributing to its anti-cancer effects.[8]
Quantitative Comparison of Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of CGP-74514 and purvalanol A against various cyclin-dependent kinases. It is important to note that these values are compiled from different studies and experimental conditions may have varied.
| Target Kinase | CGP-74514 IC50 (nM) | Purvalanol A IC50 (nM) |
| CDK1/cyclin B | 25[2][9][10] | 4[5][7] |
| CDK2/cyclin A | - | 70[7] |
| CDK2/cyclin E | - | 35[7] |
| CDK4/cyclin D1 | - | 850[7] |
| CDK5 | Potent inhibitor[3] | 75 - 240[5] |
| CDK7 | Some inhibition[3] | 100[5] |
| CDK9 | Some inhibition[3] | - |
Experimental Protocols
The following protocols describe standard methodologies for determining the in vitro and cell-based inhibitory activity of compounds like CGP-74514 and purvalanol A.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol outlines a typical procedure for measuring the ability of an inhibitor to block the activity of a purified CDK enzyme.
1. Reagents and Materials:
-
Recombinant human CDK/cyclin complexes (e.g., CDK1/cyclin B, CDK2/cyclin A)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Substrate peptide (e.g., a derivative of histone H1)
-
ATP (at a concentration close to the Km for the specific kinase)
-
Test compounds (CGP-74514 or purvalanol A) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well white plates
2. Procedure:
-
Prepare serial dilutions of the test compounds in kinase assay buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add the CDK/cyclin enzyme to each well.
-
Add the substrate peptide to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
The luminescence signal, which is proportional to the kinase activity, is measured using a plate reader.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Proliferation Assay
This protocol describes a method to assess the effect of the inhibitors on the proliferation of cancer cell lines.
1. Reagents and Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
Test compounds (CGP-74514 or purvalanol A) dissolved in DMSO
-
96-well clear-bottom black plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
Plate reader with luminescence detection capabilities
2. Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the test compounds.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Equilibrate the plate and its contents to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Mix the contents on an orbital shaker to induce cell lysis.
-
Measure the luminescence, which is proportional to the number of viable cells.
-
Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 values as described for the in vitro assay.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the central role of CDKs in cell cycle progression and a typical workflow for evaluating CDK inhibitors.
Caption: Simplified CDK signaling pathway in cell cycle progression.
Caption: General experimental workflow for comparing CDK inhibitors.
References
- 1. promega.jp [promega.jp]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Purvalanol A | Non-selective CDKs | Tocris Bioscience [tocris.com]
- 7. Cellular effects of purvalanol A: a specific inhibitor of cyclin-dependent kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Purvalanol A, a CDK inhibitor, effectively suppresses Src-mediated transformation by inhibiting both CDKs and c-Src - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
Comparative Guide to the In Vitro Efficacy of CGP-74514 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the IC50 and effective concentrations of CGP-74514 dihydrochloride (B599025), a potent cyclin-dependent kinase 1 (CDK1) inhibitor, across various cancer cell lines. The data presented is compiled from publicly available research to facilitate an objective assessment of the compound's performance and to provide detailed experimental context.
Quantitative Data Summary
CGP-74514 dihydrochloride is a selective inhibitor of CDK1, a key regulator of the cell cycle, with a biochemical IC50 of 25 nM[1]. In cellular assays, its efficacy varies across different cancer cell lines, where it has been shown to induce cell cycle arrest and apoptosis. While specific IC50 values are not uniformly reported across all studies, the effective concentrations leading to significant biological effects provide valuable insight into its potency.
| Cell Line | Cancer Type | Observed Effect | Effective Concentration / IC50 |
| U937 | Histiocytic Lymphoma | Induction of apoptosis | Apoptosis apparent at 5 µM within 4 hours, approaching 100% by 24 hours.[1] Minimally toxic at 1 µM. |
| HL-60 | Acute Promyelocytic Leukemia | Induction of apoptosis | 30-95% apoptosis at 5 µM after 18 hours. |
| KG-1 | Acute Myelogenous Leukemia | Induction of apoptosis | 30-95% apoptosis at 5 µM after 18 hours. |
| CCRF-CEM | Acute Lymphoblastic Leukemia | Induction of apoptosis | 30-95% apoptosis at 5 µM after 18 hours. |
| Raji | Burkitt's Lymphoma | Induction of apoptosis | 30-95% apoptosis at 5 µM after 18 hours. |
| THP-1 | Acute Monocytic Leukemia | Induction of apoptosis | 30-95% apoptosis at 5 µM after 18 hours. |
| HepG2 | Hepatocellular Carcinoma | Inhibition of proliferation, G2/M arrest, induction of apoptosis | Marked inhibition of proliferation at 5 µM. |
| A549 | Lung Carcinoma | Inhibition of proliferation, induction of apoptosis | - |
| RKO | Colon Carcinoma | Inhibition of proliferation, induction of apoptosis | - |
| Saos-2 | Osteosarcoma | Inhibition of proliferation, induction of apoptosis | - |
| BON-1 | Pancreatic Carcinoid | Antitumor activity | Showed antitumor activity. |
| NCI-H727 | Bronchial Carcinoid | Antitumor activity | Showed antitumor activity. |
| NCI-H720 | Atypical Bronchial Carcinoid | Antitumor activity | Showed higher antitumor activity compared to NCI-H727. |
Note: The table reflects the concentrations at which significant biological effects were observed, which may not represent the precise IC50 values. The biochemical IC50 for CDK1 inhibition is 25 nM.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assays commonly used to determine the IC50 and biological effects of compounds like this compound.
Cell Viability and IC50 Determination (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in cell culture medium to achieve a range of final concentrations. The medium in the wells is replaced with the medium containing the different concentrations of the compound. Control wells receive medium with the vehicle at the same final concentration as the highest drug concentration.
-
Incubation: The plate is incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well and the plate is incubated for another 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are converted to percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis Detection (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are seeded in appropriate culture vessels and treated with this compound at the desired concentrations for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS (phosphate-buffered saline), and then resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC (or another fluorochrome conjugate) and propidium iodide (PI) are added to the cell suspension. The cells are incubated in the dark at room temperature for approximately 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative (due to phosphatidylserine (B164497) translocation to the outer cell membrane).
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (due to loss of membrane integrity).
-
-
Data Interpretation: The percentage of cells in each quadrant of the flow cytometry plot is quantified to determine the extent of apoptosis induced by the compound.
Mandatory Visualizations
Signaling Pathway of CDK1 Inhibition by CGP-74514
Caption: Mechanism of CGP-74514 inducing G2/M arrest and apoptosis.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining cell viability and IC50 values.
References
Validating CGP-74514A Target Engagement with Western Blot: A Comparative Guide
For researchers investigating cell cycle regulation and developing potential cancer therapeutics, confirming that a small molecule inhibitor engages its intended target is a critical step. This guide provides a comprehensive comparison of CGP-74514A, a potent Cyclin-dependent kinase 1 (CDK1) inhibitor, with other commercially available alternatives. We present supporting experimental data and detailed protocols for validating target engagement using Western blotting.
Comparison of CDK1 Inhibitors
CGP-74514A is a highly selective inhibitor of CDK1, a key protein kinase that governs the G2/M transition of the cell cycle.[1] To provide a comprehensive overview, we compare its performance with two other well-characterized CDK1 inhibitors: RO-3306, another highly selective CDK1 inhibitor, and Dinaciclib (B612106), a potent inhibitor of multiple CDKs, including CDK1.
| Inhibitor | Target(s) | IC50 / Ki (CDK1) | Notes |
| CGP-74514A | CDK1 | IC50: 25 nM[1][2][3] | A cell-permeable, ATP-competitive inhibitor.[3] |
| RO-3306 | CDK1 | Ki: 20-35 nM[4][5] | A selective, ATP-competitive inhibitor.[6] |
| Dinaciclib | CDK1, CDK2, CDK5, CDK9 | IC50: 3 nM[7][8][9] | A potent, multi-CDK inhibitor.[7][8] |
Signaling Pathway and Experimental Workflow
To visually represent the biological context and the experimental procedure, the following diagrams are provided.
Experimental Protocol: Western Blot for CDK1 Target Engagement
This protocol details the steps to assess the engagement of CDK1 by CGP-74514A and its alternatives by measuring the phosphorylation of downstream CDK1 substrates.
1. Cell Culture and Treatment:
-
Cell Line: Use a cell line known to have high CDK1 activity, such as HeLa or HCT116 cells.
-
Seeding: Plate cells in 6-well plates and grow to 70-80% confluency.
-
Synchronization (Optional but Recommended): To enrich for cells in the G2/M phase where CDK1 is most active, synchronize the cells. A common method is a double thymidine (B127349) block or treatment with a synchronizing agent like nocodazole.
-
Inhibitor Treatment: Treat cells with varying concentrations of CGP-74514A, RO-3306, or Dinaciclib for a predetermined time (e.g., 1-4 hours). Include a vehicle control (e.g., DMSO).
2. Lysate Preparation:
-
Wash: Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Harvesting: Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Collect the supernatant containing the soluble proteins.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading for the Western blot.
4. Western Blotting:
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody that recognizes a phosphorylated CDK1 substrate. A recommended antibody is one that detects the phospho-CDK substrate motif (K/H)pSP. Incubate overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific for the primary antibody's host species for 1 hour at room temperature.
-
Washing: Repeat the washing steps as described above.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
Loading Control: To ensure equal protein loading, probe the same membrane with an antibody against a housekeeping protein, such as β-actin or GAPDH.
5. Data Analysis:
-
Quantify the band intensities of the phosphorylated substrates and normalize them to the corresponding loading control bands.
-
Compare the levels of phosphorylated substrates in the inhibitor-treated samples to the vehicle control. A decrease in the phosphorylation signal with increasing inhibitor concentration indicates successful target engagement.
-
By plotting the normalized band intensities against the inhibitor concentration, an IC50 value can be determined for each compound under the specific experimental conditions. This allows for a direct comparison of their potency in a cellular context.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bio-techne.com [bio-techne.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pnas.org [pnas.org]
- 6. Inhibition of CDK1 by RO-3306 Exhibits Anti-Tumorigenic Effects in Ovarian Cancer Cells and a Transgenic Mouse Model of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclin-dependent kinase inhibitor dinaciclib potently synergizes with cisplatin in preclinical models of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. rndsystems.com [rndsystems.com]
A Comparative Selectivity Profile of CGP-74514 dihydrochloride and Other Cyclin-Dependent Kinase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the kinase selectivity profile of CGP-74514 dihydrochloride (B599025) against other prominent CDK inhibitors, supported by experimental data. This document aims to facilitate informed decisions in research and development by presenting a clear, data-driven analysis of these compounds.
CGP-74514 dihydrochloride has been identified as a potent inhibitor of Cyclin-Dependent Kinase 1 (CDK1), a key regulator of the cell cycle.[1] This guide contrasts its selectivity with that of other well-characterized CDK inhibitors, including the highly selective CDK4/6 inhibitors Palbociclib, Ribociclib, and Abemaciclib, as well as the broader-spectrum inhibitor Dinaciclib. Understanding the nuanced differences in the kinase inhibition profiles of these molecules is crucial for designing targeted therapeutic strategies and interpreting experimental outcomes.
Kinase Inhibitor Selectivity: A Tabular Comparison
The following table summarizes the inhibitory activity (IC50 or Ki values) of this compound and other selected CDK inhibitors against a panel of cyclin-dependent kinases. The data presented is compiled from various sources and highlights the distinct selectivity profiles of each compound.
| Kinase Target | This compound (IC50/Ki, nM) | Palbociclib (IC50/Ki, nM) | Ribociclib (IC50/Ki, nM) | Abemaciclib (IC50/Ki, nM) | Dinaciclib (IC50, nM) |
| CDK1/cyclin B | 25 [1] | >10,000 | >1,000 | 300 | 3 |
| CDK2/cyclin A | Potent Inhibition | >10,000 | >1,000 | 500 | 1 |
| CDK2/cyclin E | - | >10,000 | >1,000 | 500 | 1 |
| CDK4/cyclin D1 | Some Inhibition | 11 [2] | 10 | 2 | - |
| CDK5/p25 | Potent Inhibition | - | >1,000 | 50 | 1 |
| CDK6/cyclin D3 | - | 16 [2] | 39 | 10 | - |
| CDK7/cyclin H | Some Inhibition | - | - | - | - |
| CDK9/cyclin T1 | Some Inhibition | >10,000 | >1,000 | 500 | 4 |
Note: IC50 and Ki values are dependent on assay conditions and may vary between different studies. The term "Potent Inhibition" or "Some Inhibition" is used where specific quantitative data was not available in a directly comparable format.
The Role of CDKs in Cell Cycle Regulation
The diagram below illustrates the central role of various cyclin-dependent kinases in regulating the progression of the cell cycle. The points of inhibition for different classes of CDK inhibitors are highlighted, providing a visual context for their mechanisms of action.
Caption: Simplified overview of the cell cycle regulation by CDKs and points of inhibitor action.
Experimental Methodologies for Kinase Inhibition Profiling
The determination of a kinase inhibitor's selectivity and potency relies on robust in vitro assays. A generalized protocol for a common biochemical kinase inhibition assay is outlined below. This protocol is adaptable for various detection methods, including radiometric and luminescence-based assays.
General Workflow for an In Vitro Kinase Inhibition Assay
Caption: A generalized workflow for determining the IC50 of a kinase inhibitor in vitro.
Detailed Experimental Protocol
1. Reagent Preparation:
-
Test Compound Dilution: Prepare a stock solution of the test inhibitor (e.g., this compound) in a suitable solvent, typically 100% DMSO. Perform serial dilutions to create a range of concentrations to be tested.
-
Kinase Buffer: A typical kinase buffer may contain Tris-HCl, MgCl₂, DTT, and a source of protein to prevent non-specific binding (e.g., BSA).
-
Enzyme and Substrate: Dilute the recombinant kinase and its specific substrate (peptide or protein) to their final working concentrations in the kinase buffer.
-
ATP Solution: Prepare a stock solution of ATP. For IC50 determination, the final concentration of ATP in the assay is often kept close to the Michaelis-Menten constant (Km) for the specific kinase to ensure accurate and comparable results.
2. Kinase Reaction:
-
Assay Plate Setup: In a multi-well plate (e.g., 96- or 384-well), add the serially diluted test compound to the respective wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme Addition: Add the diluted kinase to each well, except for the negative controls.
-
Reaction Initiation: Start the kinase reaction by adding the ATP and substrate mixture to all wells.
-
Incubation: Incubate the plate at a constant temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
3. Signal Detection:
-
Reaction Termination: Stop the reaction, often by adding a solution containing EDTA, which chelates the Mg2+ ions necessary for kinase activity.
-
Detection Methodologies:
-
Radiometric Assay (e.g., ³³P Filter Binding): If using radiolabeled ATP (γ-³³P-ATP), the reaction mixture is transferred to a filter membrane that captures the phosphorylated substrate. Unincorporated ³³P-ATP is washed away, and the radioactivity on the filter is measured using a scintillation counter.
-
Luminescence-based Assay (e.g., ADP-Glo™): This assay measures the amount of ADP produced during the kinase reaction. A reagent is added to deplete the remaining ATP, followed by another reagent that converts the generated ADP into a luminescent signal, which is then read by a luminometer.
-
4. Data Analysis:
-
Calculate Percent Inhibition: The raw data (e.g., counts per minute or relative light units) is used to calculate the percentage of kinase activity inhibited by the compound at each concentration, relative to the uninhibited control.
-
IC50 Determination: The percent inhibition is plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data using non-linear regression analysis to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Concluding Remarks
The selectivity profile of a kinase inhibitor is a critical determinant of its therapeutic potential and potential off-target effects. This compound demonstrates primary activity against CDK1, distinguishing it from the highly selective CDK4/6 inhibitors like Palbociclib, Ribociclib, and Abemaciclib, and the broader spectrum inhibitor Dinaciclib. While CGP-74514 shows promise as a tool for studying CDK1-dependent processes, its activity against other CDKs suggests a more complex inhibitory profile that warrants further investigation. The choice of a CDK inhibitor for a specific research or therapeutic application should be guided by a thorough understanding of its kinase selectivity, as detailed in this guide.
References
Unveiling the Kinase Cross-Reactivity Profile of CGP-74514
A Comparative Guide for Researchers in Drug Discovery and Development
CGP-74514 is a potent inhibitor of Cyclin-Dependent Kinase 1 (CDK1), a crucial regulator of the cell cycle, with a reported half-maximal inhibitory concentration (IC50) of 25 nM. While initially identified as a selective CDK1 inhibitor, subsequent research has revealed a broader spectrum of activity, indicating cross-reactivity with other kinases, particularly within the CDK family. This guide provides a comprehensive comparison of CGP-74514's activity against its primary target and other key kinases, supported by available experimental data and detailed methodologies, to aid researchers in interpreting experimental outcomes and advancing drug development efforts.
Kinase Inhibition Profile of CGP-74514
The selectivity of a kinase inhibitor is a critical factor in its development as a therapeutic agent, as off-target effects can lead to unforeseen side effects. The following table summarizes the inhibitory activity of CGP-74514 against a panel of kinases, highlighting its potency and selectivity.
| Kinase Target | IC50 (nM) | Kinase Family | Notes |
| CDK1/cyclin B | 25 | CMGC (CDK) | Primary Target |
| CDK2 | Data indicates potent inhibition | CMGC (CDK) | Suggested to be a significant off-target. |
| CDK5 | Data indicates potent inhibition | CMGC (CDK) | Suggested to be a significant off-target. |
| CDK4 | Data indicates some inhibition | CMGC (CDK) | Lower potency compared to CDK1, 2, and 5. |
| CDK7 | Data indicates some inhibition | CMGC (CDK) | Lower potency compared to CDK1, 2, and 5. |
| CDK9 | Data indicates some inhibition | CMGC (CDK) | Lower potency compared to CDK1, 2, and 5. |
| PKCα | 6,100 | AGC | Significantly lower potency than CDK1. |
| PKA | 125,000 | AGC | Significantly lower potency than CDK1. |
| EGFR | >10,000 | TK | Considered inactive at typical effective concentrations. |
Note: Qualitative descriptions are provided where specific IC50 values were not publicly available. The promiscuous nature of CGP-74514 against other CDKs has led to the suggestion that it be considered a pan-CDK inhibitor[1].
Experimental Protocols
The determination of kinase inhibition, typically measured as an IC50 value, is performed using in vitro kinase assays. Below is a detailed methodology representative of the assays used to evaluate inhibitors like CGP-74514.
In Vitro Kinase Assay (Radiometric)
This method measures the incorporation of a radiolabeled phosphate (B84403) group from ATP onto a substrate by the kinase.
1. Reagents and Materials:
-
Purified recombinant kinase (e.g., CDK1/cyclin B)
-
Kinase-specific substrate (e.g., Histone H1)
-
CGP-74514 (or other test inhibitor) at various concentrations
-
[γ-³²P]ATP (radiolabeled ATP)
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)
-
Phosphocellulose paper
-
Scintillation counter
2. Assay Procedure:
-
Prepare a reaction mixture containing the purified kinase and its specific substrate in the kinase reaction buffer.
-
Add varying concentrations of CGP-74514 to the reaction mixture and incubate for a predetermined period (e.g., 10-20 minutes) at a controlled temperature (e.g., 30°C) to allow for inhibitor binding.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Allow the reaction to proceed for a specific time (e.g., 15-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of incorporated radiolabel on the substrate using a scintillation counter.
3. Data Analysis:
-
The kinase activity at each inhibitor concentration is expressed as a percentage of the activity in the absence of the inhibitor (control).
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Cross-Reactivity Visualization
The following diagrams illustrate the central role of CDK1 in the cell cycle and the experimental workflow for assessing kinase inhibitor selectivity.
Caption: Simplified CDK1 signaling pathway in cell cycle regulation.
Caption: Experimental workflow for an in vitro radiometric kinase assay.
References
Validating Apoptotic Pathway Activation by CGP-74514: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the activation of the apoptotic pathway by the selective CDK1 inhibitor, CGP-74514. We present a comparative analysis of CGP-74514 against other well-established CDK inhibitors, supported by experimental data. Detailed protocols for key validation assays are provided to ensure accurate and reproducible results.
Introduction to CGP-74514 and Apoptosis Induction
CGP-74514 is a potent and selective inhibitor of Cyclin-Dependent Kinase 1 (CDK1), a key regulator of the cell cycle. Inhibition of CDK1 by CGP-74514 disrupts normal cell cycle progression, leading to G2/M phase arrest and subsequent induction of apoptosis in a variety of cancer cell lines. This pro-apoptotic activity makes CGP-74514 a compound of interest in cancer research and drug development.
The apoptotic cascade initiated by CGP-74514 involves the intrinsic (mitochondrial) pathway, characterized by mitochondrial membrane depolarization, cytochrome c release, and subsequent activation of caspase-9 and the executioner caspase-3. This guide will explore methods to quantify and visualize these key apoptotic events.
Comparative Analysis of CDK1 Inhibitors in Leukemia Cell Lines
To objectively assess the efficacy of CGP-74514 in inducing apoptosis, its performance was compared with other known CDK inhibitors, Roscovitine and Flavopiridol, in U937 human leukemia cells. The following table summarizes the quantitative data from a comparative study.
| Compound | Concentration | Treatment Time | Apoptosis (% of Cells) | Key Molecular Events |
| CGP-74514A | 5 µM | 18 hours | 30-95% (in various leukemia lines)[1] | Inhibition of CDK1 activity, dephosphorylation of pRb, mitochondrial damage, caspase-9 and -3 activation[1] |
| 5 µM | 24 hours | ~100% (in U937 cells)[1] | ||
| Roscovitine | 20 µM | 24 hours | Significant induction in 21 of 28 B-CLL samples | Downregulation of Mcl-1 and XIAP, activation of Bak and Bax, caspase-3 cleavage |
| Flavopiridol | 1.15 µM | 4 hours | 50% reduction in viability (CLL cells)[2] | Activation of caspase-3[2] |
| 0.18 µM | 24 hours | 50% reduction in viability (CLL cells)[2] | ||
| Dinaciclib | 352.3 nM | 2 hours | IC50 for apoptosis (CLL cells) | Downregulation of Mcl-1 |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the process for its validation, the following diagrams have been generated.
Caption: CGP-74514 inhibits CDK1, leading to G2/M arrest and mitochondrial-mediated apoptosis.
References
Lack of In Vivo Efficacy Data for CGP-74514 Hinders Direct Comparison with other CDK1 Inhibitors
A comprehensive review of available scientific literature reveals a significant gap in the in vivo efficacy data for the CDK1 inhibitor CGP-74514. While in vitro studies have established its potency, with an IC50 of 25 nM for CDK1, the absence of published in vivo studies in animal models prevents a direct and objective comparison of its anti-tumor activity against other well-characterized CDK1 inhibitors such as Dinaciclib (B612106), Flavopiridol (B1662207), and Roscovitine (B1683857).
This guide provides a comparative overview of the available in vivo efficacy data for Dinaciclib, Flavopiridol, and Roscovitine to offer a valuable resource for researchers in the field. The information is summarized from preclinical studies in various cancer models.
Comparative In Vivo Efficacy of Select CDK1 Inhibitors
The following table summarizes the in vivo anti-tumor activity of Dinaciclib, Flavopiridol, and Roscovitine in different xenograft models. It is important to note that direct cross-study comparisons should be made with caution due to variations in experimental models, dosing regimens, and endpoint measurements.
| Inhibitor | Cancer Model | Animal Model | Dosing Regimen | Key Outcomes |
| Dinaciclib | Anaplastic Thyroid Cancer (8505C xenograft) | Mice | 40 mg/kg, daily intraperitoneal injection | Significant tumor growth retardation.[1] |
| Cholangiocarcinoma (KKU-213A xenograft) | Mice | 20 mg/kg, daily intraperitoneal injection, 3 days/week for 2 weeks | Significant inhibition of tumor weight and volume.[2] | |
| T-cell Acute Lymphoblastic Leukemia (xenograft) | Mice | Not specified | Extended survival of mice.[3] | |
| Pancreatic Cancer (Panc265 xenograft) | Mice | 40 mg/kg, twice weekly | Combination with gemcitabine (B846) was significantly more effective than either agent alone.[4] | |
| Flavopiridol | Cholangiocarcinoma (KKU-213 xenograft) | Male Balb/c RJ mice | 5 and 7.5 mg/kg | Significant reduction in tumor volume and weight in a dose-dependent manner.[5] |
| Multiple Myeloma (L-363 xenograft) | SCID mice | 6.5 mg/kg/injection (total dose: 32.5 mg/kg), IV on days 13, 15, 17, 20, 22 | 60% complete tumor regressions.[6] | |
| Colon Cancer (Hct116 xenograft) | Nude mice | 10 mg/kg, i.p. with γ-irradiation | Potentiated the effect of γ-irradiation.[7] | |
| Roscovitine | Ewing's Sarcoma (A4573 xenograft) | Mice | 50 mg/kg, intraperitoneally for 5 days | Tumors grew only ~1.25-fold compared to ~14.5-fold in untreated mice.[8] |
| Prostate Cancer (PC-3 xenograft) | Nude mouse | Not specified | 35% tumor growth inhibition.[8] | |
| Uterine Carcinoma (MESSA-DX5 xenograft) | CD1 nude mice | 500 mg/kg, orally, 3 times daily for 4 days | 62% reduction in tumor growth.[8] | |
| Colorectal Cancer (LoVo xenograft) | CD1 nude mice | 100 mg/kg, intraperitoneally, 3 times daily for 5 days | 45% reduction in tumor growth.[8] | |
| Endocrine-resistant Breast Cancer (xenografts) | Nude mice | 100 mg/kg/day, orally for 10 days | Significantly smaller tumor volumes and sizes.[9] |
Experimental Protocols
The methodologies for the cited in vivo experiments are crucial for interpreting the efficacy data. Below are detailed protocols for representative studies of each inhibitor.
Dinaciclib in Anaplastic Thyroid Cancer Xenografts[1]
-
Cell Line: 8505C anaplastic thyroid cancer cells.
-
Animal Model: Mice with established flank tumors (mean diameter of 5.0 mm).
-
Treatment: Animals were treated with daily intraperitoneal injections of a placebo, lower-dose dinaciclib (40 mg/kg), or higher-dose dinaciclib (50 mg/kg) for 12 days.
-
Endpoint Measurement: Tumor growth was monitored, and molecular effects in xenografts were evaluated.
Flavopiridol in Cholangiocarcinoma Xenografts[5]
-
Cell Line: KKU-213 cholangiocarcinoma cells.
-
Animal Model: Male Balb/c RJ mice.
-
Tumor Inoculation: Mice were subcutaneously injected with KKU-213 cells.
-
Treatment: Mice were treated with PBS (control) or flavopiridol at doses of 5 and 7.5 mg/kg.
-
Endpoint Measurement: Tumor volume and weight were measured.
Roscovitine in Endocrine-Resistant Breast Cancer Xenografts[9]
-
Cell Lines: MCF7-TamR, MCF7-LTLTca, and MCF7-HER2 endocrine-resistant breast cancer cells.
-
Animal Model: Nude mice.
-
Tumor Inoculation: Cells were subcutaneously injected. For MCF7-HER2 xenografts, mice were implanted with estrogen pellets. For MCF7-TamR and MCF7-LTLTca xenografts, mice received daily subcutaneous injections of tamoxifen (B1202) or Δ4-androstenedione, respectively.
-
Treatment: When tumors reached a measurable size, roscovitine was administered orally at a dose of 100 mg/kg/day for 10 consecutive days.
-
Endpoint Measurement: Tumor volume was measured weekly.
CDK1 Signaling Pathway in Cancer
Cyclin-dependent kinase 1 (CDK1), a key regulator of the cell cycle, is frequently dysregulated in cancer.[10][11] Its activation, primarily through binding to Cyclin B, drives the G2/M transition.[11] Overexpression or aberrant activation of CDK1 can lead to uncontrolled cell proliferation, a hallmark of cancer.[10][11] CDK1 is involved in multiple signaling pathways that are often altered in tumors, including the WNT, mTOR, and p53-Rb pathways.[10] Therefore, inhibiting CDK1 is a promising therapeutic strategy to induce cell cycle arrest and apoptosis in cancer cells.
References
- 1. A cyclin-dependent kinase inhibitor, dinaciclib in preclinical treatment models of thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Tumor and Chemosensitizing Effects of the CDK Inhibitor Dinaciclib on Cholangiocarcinoma In Vitro and In Vivo | In Vivo [iv.iiarjournals.org]
- 3. Efficacy of the CDK inhibitor dinaciclib in vitro and in vivo in T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Antitumor effects of flavopiridol, a cyclin-dependent kinase inhibitor, on human cholangiocarcinoma in vitro and in an in vivo xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Roscovitine confers tumor suppressive effect on therapy-resistant breast tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting cyclin-dependent kinase 1 (CDK1) in cancer: molecular docking and dynamic simulations of potential CDK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
CGP-74514 Dihydrochloride: A Comparative Review of a Selective CDK1 Inhibitor
For Immediate Release
CGP-74514 dihydrochloride (B599025) is a potent and selective inhibitor of Cyclin-Dependent Kinase 1 (CDK1), a key regulator of the cell cycle. This guide provides a comparative analysis of CGP-74514 with other CDK inhibitors, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to aid researchers, scientists, and drug development professionals in their understanding of this compound.
Comparative Inhibitory Activity
CGP-74514 demonstrates high potency against CDK1, with a reported half-maximal inhibitory concentration (IC50) of 25 nM. To provide a broader context for its activity, the following table summarizes the IC50 values of CGP-74514 and other well-known CDK inhibitors against a panel of cyclin-dependent kinases. This comparative data is essential for assessing the selectivity profile of these compounds.
| Inhibitor | CDK1/cyclin B (nM) | CDK2/cyclin A (nM) | CDK2/cyclin E (nM) | CDK4/cyclin D1 (nM) | CDK5/p25 (nM) | CDK7/cyclin H (nM) | CDK9/cyclin T (nM) |
| CGP-74514 | 25 | - | - | - | - | - | - |
| Flavopiridol (Alvocidib) | 30 | 170 | 100 | 100 | - | 300 | 3 |
| Roscovitine (Seliciclib) | 700 | 700 | 700 | - | 200 | 400 | 600 |
| Dinaciclib | 3 | 1 | 1 | - | 1 | - | 4 |
Mechanism of Action and Cellular Effects
CGP-74514 exerts its biological effects by targeting the ATP-binding pocket of CDK1, thereby preventing the phosphorylation of its downstream substrates. This inhibition of CDK1 activity leads to a cell cycle arrest at the G2/M transition, ultimately inducing apoptosis in cancer cells. The selectivity of CGP-74514 for CDK1 over other kinases is a critical aspect of its potential as a therapeutic agent, as off-target effects can lead to unwanted toxicities.
The following diagram illustrates the central role of the CDK1/cyclin B complex in the G2/M phase transition and how inhibitors like CGP-74514 can block this process.
Caption: Inhibition of the CDK1/Cyclin B complex by CGP-74514 blocks the G2/M transition.
Experimental Protocols
Accurate determination of inhibitor potency is crucial for comparative studies. The following is a detailed protocol for a typical in vitro kinase assay used to determine the IC50 value of an inhibitor against CDK1/cyclin B.
Objective: To determine the concentration of an inhibitor required to inhibit 50% of CDK1/cyclin B kinase activity.
Materials:
-
Active human CDK1/cyclin B enzyme
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)
-
Inhibitor compound (e.g., CGP-74514) dissolved in DMSO
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a serial dilution of the inhibitor in DMSO. A typical starting concentration range would be from 1 µM to 0.01 nM.
-
In a microcentrifuge tube, prepare the kinase reaction mixture containing the kinase reaction buffer, active CDK1/cyclin B enzyme, and the substrate (Histone H1).
-
Add the diluted inhibitor or DMSO (as a vehicle control) to the reaction mixture and pre-incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP. The final ATP concentration should be at or near the Km for ATP for the specific kinase.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone (B3395972) and allow the papers to dry.
-
Place the dried P81 papers in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase activity relative to the vehicle control for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
The following diagram outlines the workflow for determining the IC50 value of a kinase inhibitor.
Caption: Workflow for determining the IC50 of a kinase inhibitor.
Conclusion
CGP-74514 dihydrochloride is a potent and selective inhibitor of CDK1. Its ability to induce cell cycle arrest and apoptosis makes it a valuable tool for cancer research and a potential candidate for therapeutic development. The comparative data and detailed protocols provided in this guide are intended to support researchers in their evaluation and application of this and other CDK inhibitors. Further studies are warranted to fully elucidate the kinase selectivity profile of CGP-74514 and its therapeutic potential in various cancer models.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
